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Foundational

An In-depth Technical Guide to the Chemical Structure and Synthesis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical structure, properties,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 8-Bromo-2-chloro-7-methylquinazolin-4-amine. This molecule belongs to the quinazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules, including approved anticancer drugs. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed protocols based on established methodologies for analogous structures, a thorough analytical profile, and insights into its potential applications.

Introduction to the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a 4-aminoquinazoline core and function as potent tyrosine kinase inhibitors in cancer therapy. The versatile nature of the quinazoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.

The compound of interest, 8-Bromo-2-chloro-7-methylquinazolin-4-amine, incorporates several key structural features: a bromine atom at position 8, a chlorine atom at position 2, a methyl group at position 7, and an amine group at position 4. These substituents are expected to significantly influence the molecule's reactivity, lipophilicity, and potential interactions with biological targets.

Chemical Structure and Properties

A thorough understanding of the chemical properties of 8-Bromo-2-chloro-7-methylquinazolin-4-amine is fundamental for its synthesis, characterization, and application in drug discovery programs.

PropertyValueSource
IUPAC Name 8-Bromo-2-chloro-7-methylquinazolin-4-amineN/A
CAS Number 1388033-16-6N/A
Molecular Formula C₉H₇BrClN₃N/A
Molecular Weight 272.53 g/mol N/A
SMILES CC1=C(Br)C2=C(C=C1)N=C(N)C(=N2)ClN/A
InChI Key (Predicted)N/A

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Amino-3-bromo-4-methylbenzoic acid B 8-Bromo-7-methylquinazoline-2,4(1H,3H)-dione A->B Cyclization (e.g., Urea, heat) C 8-Bromo-2,4-dichloro-7-methylquinazoline B->C Chlorination (e.g., POCl₃, heat) D 8-Bromo-2-chloro-7-methylquinazolin-4-amine C->D Regioselective Amination (e.g., NH₃, solvent)

Caption: Proposed synthetic pathway for 8-Bromo-2-chloro-7-methylquinazolin-4-amine.

Step 1: Synthesis of 8-Bromo-7-methylquinazoline-2,4(1H,3H)-dione

The initial step involves the construction of the quinazolinedione ring system from an appropriately substituted anthranilic acid.

Causality behind Experimental Choices: The reaction of an anthranilic acid with a source of carbon and nitrogen, such as urea or potassium cyanate, is a standard and reliable method for the formation of the quinazolinedione core.[3][4] The reaction proceeds via an initial acylation followed by an intramolecular cyclization. Heating is necessary to drive the reaction to completion.

Experimental Protocol (Analogous Procedure):

  • To a round-bottom flask, add 2-amino-3-bromo-4-methylbenzoic acid (1.0 eq) and urea (3.0 eq).

  • Heat the mixture to 180-200 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature, and treat with an aqueous solution of sodium hydroxide (2M) to dissolve the product.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 8-Bromo-7-methylquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 8-Bromo-2,4-dichloro-7-methylquinazoline

The conversion of the quinazolinedione to the corresponding dichloroquinazoline is a crucial activation step for the subsequent amination.

Causality behind Experimental Choices: Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms.[5] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A high-boiling point solvent or neat POCl₃ with heating is typically required.

Experimental Protocol (Analogous Procedure):

  • In a round-bottom flask equipped with a reflux condenser, suspend 8-Bromo-7-methylquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (10-15 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

  • Heat the mixture to reflux (approximately 110 °C) for 4-8 hours, monitoring the reaction by TLC.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford 8-Bromo-2,4-dichloro-7-methylquinazoline.

Step 3: Synthesis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine

The final step involves the regioselective displacement of the more reactive C4-chloro substituent with an amino group.

Causality behind Experimental Choices: The chlorine atom at the C4 position of a 2,4-dichloroquinazoline is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position.[6] This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom (N3). The reaction with ammonia or an ammonia equivalent will therefore selectively occur at the C4 position under controlled conditions.

Experimental Protocol (Analogous Procedure):

  • Dissolve 8-Bromo-2,4-dichloro-7-methylquinazoline (1.0 eq) in a suitable solvent such as isopropanol or dioxane.

  • Bubble ammonia gas through the solution at room temperature or use a solution of ammonia in the chosen solvent.

  • Stir the reaction mixture at room temperature to 60 °C for 2-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with water or a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 8-Bromo-2-chloro-7-methylquinazolin-4-amine.

Analytical Profile and Characterization

The structural elucidation and purity assessment of 8-Bromo-2-chloro-7-methylquinazolin-4-amine would rely on a combination of spectroscopic techniques. The following is a predicted analytical profile based on data from structurally similar compounds.

Analytical_Workflow A Synthesized Product B 1H NMR Spectroscopy A->B Proton Environment C 13C NMR Spectroscopy A->C Carbon Skeleton D Mass Spectrometry (MS) A->D Molecular Weight & Fragmentation E Infrared (IR) Spectroscopy A->E Functional Groups F Purity Assessment (HPLC) A->F Purity & Impurities

Caption: Analytical workflow for the characterization of 8-Bromo-2-chloro-7-methylquinazolin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring and the methyl group protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the bromo, chloro, and amino substituents. The aromatic protons are anticipated to appear in the range of δ 7.0-8.5 ppm. The methyl protons will likely appear as a singlet around δ 2.3-2.6 ppm. The protons of the amino group may appear as a broad singlet.[2]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms attached to the electronegative bromine and chlorine atoms will be shifted downfield. Aromatic carbons are expected in the δ 110-160 ppm range. The methyl carbon should appear upfield, typically around δ 15-25 ppm.[7]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.

  • Molecular Ion Peak: The mass spectrum should exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in prominent peaks at m/z corresponding to the different isotopic combinations.

  • Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen radicals.[8] The initial fragmentation is likely to be the loss of a bromine radical (Br•) followed by the loss of a chlorine radical (Cl•) or vice versa. Further fragmentation of the quinazoline ring may also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy will help to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

  • N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹.

  • C=N and C=C stretching vibrations of the quinazoline ring system in the 1500-1650 cm⁻¹ region.

  • C-H stretching of the methyl and aromatic groups around 2900-3100 cm⁻¹.

  • C-Cl and C-Br stretching vibrations in the fingerprint region below 1000 cm⁻¹.

Applications in Drug Development

The 4-aminoquinazoline scaffold is a cornerstone in the development of kinase inhibitors for oncology.[9] The structural features of 8-Bromo-2-chloro-7-methylquinazolin-4-amine suggest its potential as a valuable intermediate or a final active pharmaceutical ingredient in this area.

  • Kinase Inhibition: The 4-aminoquinazoline moiety is known to mimic the adenine ring of ATP and bind to the ATP-binding pocket of various kinases. The substituents at positions 2, 7, and 8 can be strategically chosen to enhance binding affinity and selectivity for specific kinase targets.

  • Structure-Activity Relationship (SAR) Studies: This compound can serve as a key building block for the synthesis of a library of analogs. By modifying the substituents, researchers can systematically explore the structure-activity relationships and optimize the pharmacological profile of lead compounds. The bromine at position 8, for instance, can be a handle for further functionalization via cross-coupling reactions.

Conclusion

8-Bromo-2-chloro-7-methylquinazolin-4-amine is a substituted quinazoline with significant potential in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. While a dedicated synthetic procedure is not prominent in the literature, a reliable and efficient synthesis can be proposed based on established chemical transformations of the quinazoline ring system. This technical guide provides a comprehensive framework for its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development. The detailed protocols and analytical insights are intended to facilitate further investigation and exploitation of this promising chemical entity.

References

  • Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives as potential anticancer agents. Arabian Journal of Chemistry, 11(8), 1434-1453.
  • Coppola, G. M. (1998). The Chemistry of Quinazolinones. In The Chemistry of Heterocyclic Compounds, Quinazolinones (Vol. 55). John Wiley & Sons, Inc.
  • El-Azab, A. S., et al. (2013). Synthesis, characterization, and in vitro anticancer evaluation of some novel 2,4,6-trisubstituted quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4889-4894.
  • Halaweish, F. T. (2018). A review on the synthesis of quinazoline and quinazolinone derivatives. Mini-Reviews in Organic Chemistry, 15(4), 285-305.
  • Jain, S., & Sharma, S. (2016). Quinazoline: A versatile scaffold. European Journal of Medicinal Chemistry, 113, 246-271.
  • Keri, R. S., et al. (2015). A comprehensive review on the pharmacological applications of quinazoline derivatives. Bioorganic & Medicinal Chemistry, 23(11), 2664-2685.
  • PubChem. (n.d.). 8-Bromo-2-chloro-7-methylquinazoline. Retrieved from [Link]

  • Reddy, T. R., et al. (2017). Synthesis and biological evaluation of novel quinazoline derivatives as potential anticancer agents. Medicinal Chemistry Research, 26(10), 2467-2479.
  • Sharma, V., & Kumar, P. (2014). Recent advances in the synthesis of quinazolines and quinazolinones. RSC Advances, 4(28), 14533-14561.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Zhang, J., et al. (2017). A review on recent developments of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry, 142, 1-17.

Sources

Exploratory

Engineering Quinazoline Derivatives for Kinase Inhibitor Library Synthesis: A Comprehensive Structural and Methodological Guide

Executive Summary The 4-anilinoquinazoline scaffold represents one of the most privileged and extensively validated pharmacophores in modern medicinal chemistry, serving as the structural foundation for numerous FDA-appr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-anilinoquinazoline scaffold represents one of the most privileged and extensively validated pharmacophores in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and lapatinib[1]. By precisely targeting the ATP-binding cleft of receptor tyrosine kinases (RTKs)—particularly the Epidermal Growth Factor Receptor (EGFR) family—quinazoline derivatives have revolutionized targeted oncology. This technical whitepaper provides an in-depth guide to the mechanistic rationale, structure-activity relationship (SAR) principles, and self-validating synthetic methodologies required to design and synthesize high-fidelity quinazoline-based kinase inhibitor libraries.

Mechanistic Rationale: The Quinazoline Scaffold in Kinase Inhibition

The efficacy of quinazoline derivatives stems from their exceptional ability to mimic the adenine ring of ATP while exploiting unique hydrophobic and solvent-exposed pockets that ATP does not access. The binding architecture is fundamentally driven by specific spatial orientations within the kinase domain:

  • Hinge Region Anchoring: The pyrimidine ring of the quinazoline core acts as the primary anchor. The N1 nitrogen acts as a critical hydrogen bond acceptor, forming a strong, direct interaction with the backbone NH of Met793 in the EGFR hinge region[2]. Simultaneously, the N3 nitrogen frequently engages in a water-mediated hydrogen bond network with residues such as Thr854 or Thr766[1][3].

  • Hydrophobic Pocket Exploitation: The C4 position is universally substituted with an aniline moiety (or similar lipophilic group). This group projects deep into the hydrophobic pocket I (a region unutilized by ATP), generating extensive

    
     and van der Waals interactions that drive binding affinity and kinase selectivity[3].
    
  • Solvent Interface & Covalent Targeting: Substituents at the C6 and C7 positions project outward toward the solvent-exposed interface. This orientation allows for the attachment of solubilizing groups (e.g., morpholine rings) to improve pharmacokinetic profiles, or the installation of electrophilic warheads (e.g., acrylamides) to form irreversible covalent bonds with nucleophilic residues like Cys797, effectively overcoming gatekeeper mutations[1][2].

BindingModel cluster_0 Quinazoline Core Interactions N1 N1 Nitrogen Met793 Met793 (Hinge Region) N1->Met793 Direct H-Bond N3 N3 Nitrogen Thr854 Thr854 (Water Bridge) N3->Thr854 Water-Mediated H-Bond C4 C4 Aniline Moiety Hydrophobic Hydrophobic Pocket I C4->Hydrophobic pi-pi / Hydrophobic C6_C7 C6/C7 Substituents Solvent Solvent Interface / Cys797 C6_C7->Solvent Solubilization / Covalent Bond

Fig 1. Pharmacophoric interaction network of quinazoline TKIs within the EGFR ATP-binding pocket.

Library Design Principles & SAR Optimization

When designing a combinatorial library of quinazoline inhibitors, structural diversification must be guided by quantitative Structure-Activity Relationship (SAR) data. The primary goal is to balance target affinity, kinome selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Recent advancements have focused on overcoming resistance mutations, such as the T790M "gatekeeper" mutation, which increases steric bulk and ATP affinity, rendering first-generation reversible inhibitors ineffective[1][2]. Strategies to combat this include macrocyclization to rigidify the scaffold[4] and the introduction of targeted covalent inhibitors.

Table 1: Quantitative SAR Summary of Quinazoline Substitutions
Structural PositionModification StrategyPrimary FunctionTarget InteractionRepresentative Biological Impact
N1 / N3 Unsubstituted pyrimidineHinge-binding anchorH-bond with Met793 (N1) & Thr854 (N3)[1][2]Essential for baseline affinity (IC50 < 50 nM)
C4 3-chloro-4-fluoroanilineHydrophobic packingOccupies hydrophobic pocket I[2]Increases potency by 10-100x vs unsubstituted
C6 Acrylamide warheadIrreversible bindingCovalent bond with Cys797[2]Restores efficacy against T790M mutants
C7 Morpholino-propoxy groupPK optimizationExtends into solvent interface[1]Enhances aqueous solubility and bioavailability
C4-C6 MacrocyclizationConformational lockRestricts rotation, targeting DFG motif[4]Exclusive selectivity for L858R / Del19 mutants

Synthetic Methodologies for Quinazoline Libraries

The synthesis of a diverse quinazoline library requires robust, high-yielding, and modular chemical workflows. The optimal strategy utilizes a divergent synthesis approach: establishing a highly reactive central core, followed by late-stage functionalization.

SyntheticWorkflow A Anthranilic Acid Derivatives B 3H-Quinazolin-4-one (Core Formation) A->B Formamide 130-140°C C 4-Chloroquinazoline (Activation) B->C SOCl2, DMF Reflux D 4-Anilinoquinazoline (SNAr Diversification) C->D Anilines, i-PrOH 80°C E Fully Functionalized Library (Cross-Coupling) D->E Boronic Acids/Alkynes Pd Catalyst

Fig 2. Step-by-step divergent synthetic workflow for generating quinazoline kinase inhibitor libraries.

Protocol 1: Synthesis and Activation of the Quinazoline Core

Objective: Construct the 4-chloroquinazoline intermediate, the critical electrophilic hub for library diversification.

  • Niementowski Ring Closure: React commercially available substituted anthranilic acids (e.g., 2-amino-5-iodobenzoic acid) with an excess of formamide (5 equivalents)[5].

    • Causality: Formamide acts dually as the solvent and the nitrogen source. Heating to 130–140 °C accelerates the fusion, driving the condensation and subsequent cyclization to form the 3H-quinazolin-4-one core.

  • Chlorination (Activation): Suspend the resulting quinazolinone in thionyl chloride (

    
    ) and add a catalytic amount of N,N-Dimethylformamide (DMF). Reflux for 3-4 hours[5].
    
    • Causality: DMF is not merely a solvent here; it reacts with

      
       to form the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate rapidly converts the tautomeric C4-hydroxyl group into a superior leaving group, drastically reducing reaction times and preventing the formation of unreactive side products.
      
  • Self-Validation Check: Quench a 10 µL aliquot of the reaction mixture in methanol and analyze via LC-MS. The disappearance of the starting material mass and the appearance of a methyl ether derivative (formed by the reaction of the highly reactive 4-chloro intermediate with methanol) confirms successful C4 activation.

Protocol 2: C4 Diversification via Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the critical hydrophobic binding moiety (aniline derivatives) at the C4 position.

  • Nucleophilic Attack: Dissolve the 4-chloroquinazoline intermediate in isopropanol (i-PrOH). Add 1.2 equivalents of the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) and reflux at 80 °C for 2-4 hours[5].

    • Causality: The C4 position of the quinazoline ring is highly electron-deficient due to the electron-withdrawing effects of the adjacent N1 and N3 nitrogens, allowing for catalyst-free SNAr. Isopropanol is chosen specifically because its polar protic nature stabilizes the transition state of the nucleophilic attack, while its steric bulk prevents it from acting as a competing nucleophile (unlike methanol or water).

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the high-

    
     4-chloroquinazoline spot is entirely replaced by a highly UV-active, lower-
    
    
    
    fluorescent spot.
    
    
    -NMR must confirm the downfield shift of the quinazoline C2-H proton, validating the successful coupling of the electron-donating aniline.
Protocol 3: C6/C7 Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Expand the library by introducing diverse solubilizing groups or structural extensions at the solvent-exposed interface.

  • Cross-Coupling: To a round-bottom flask, add the 6-bromo or 6-iodo-4-anilinoquinazoline (1.0 equiv), a selected boronic acid (1.5 equiv), and potassium carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 2.0 equiv) in a degassed mixture of 1,4-dioxane and water (4:1). Add Palladium(II) acetate (
    
    
    
    ) or
    
    
    (0.05 equiv) and heat to 90 °C under an inert argon atmosphere.
    • Causality: The palladium catalyst facilitates the formation of carbon-carbon bonds at the halogenated C6/C7 positions. The aqueous base (

      
      ) is required to activate the boronic acid by forming a highly nucleophilic boronate complex, which undergoes transmetalation with the palladium center. Degassing is critical to prevent the oxidative homocoupling of boronic acids and the degradation of the active Pd(0) species.
      
  • Self-Validation Check: The reaction mixture color typically shifts from yellow to dark brown/black as the Pd(0) species is consumed and aggregates. LC-MS analysis must confirm the exact mass of the cross-coupled product, and the distinct isotopic pattern of the starting halide (e.g., the 1:1 M/M+2 ratio for bromine) must be completely absent.

High-Throughput Screening & Validation Workflows

Once the quinazoline library is synthesized, compounds must be triaged through a cascading validation workflow:

  • Biochemical Kinase Profiling: Compounds are screened against isolated wild-type EGFR and mutant variants (e.g., L858R, T790M, Del19) using time-resolved fluorescence resonance energy transfer (TR-FRET) assays to determine precise

    
     values.
    
  • Cellular Viability Assays: Efficacy is translated to in vitro models using MTT assays on specific human cancer cell lines (e.g., A549, MCF-7) alongside normal cell lines (e.g., MRC-5) to establish the therapeutic index and confirm membrane permeability.

  • In Silico ADME & Docking: Lead compounds undergo molecular dynamics simulations and ADME property prediction to ensure optimal lipophilicity, low toxicity, and precise alignment within the hinge region and hydrophobic pocket I.

References

1.2 - PMC, NIH. 2.3 - PMC, NIH. 3.1 - PMC, NIH. 4.4 - PMC, NIH. 5.5 - PMC, NIH. 6.6 - Benchchem.

Sources

Foundational

Biological Activity of 2-Chloro-4-Aminoquinazoline Derivatives: A Technical Guide

Executive Summary: The Privileged Scaffold The 2-chloro-4-aminoquinazoline scaffold represents a critical chemical space in medicinal chemistry, distinct from its fully substituted cousins like gefitinib or erlotinib. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The 2-chloro-4-aminoquinazoline scaffold represents a critical chemical space in medicinal chemistry, distinct from its fully substituted cousins like gefitinib or erlotinib. While the 4-amino position typically anchors the molecule within the ATP-binding pocket of kinases via hydrogen bonding, the 2-chloro substituent offers unique electrophilic character and steric bulk.

This guide dissects the pharmacological utility of this specific subclass, moving beyond general quinazoline chemistry to focus on the unique reactivity and biological profile conferred by the C2-chlorine atom.

Chemical Space & Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is governed by the electronic differentiation between the C2 and C4 positions.

The Regioselectivity Paradigm

The core technical advantage of the 2,4-dichloroquinazoline precursor is its predictable regioselectivity.

  • C4 Position (Kinetic Control): The C4 carbon is more electron-deficient due to the cumulative inductive effects of N1 and N3. Nucleophilic aromatic substitution (SNAr) occurs here first under mild conditions.

  • C2 Position (Thermodynamic Control): The C2-chlorine is less reactive. In the context of 2-chloro-4-aminoquinazoline derivatives, this chlorine is intentionally retained to serve as a lipophilic handle or a site for secondary interactions within the hydrophobic pocket of target proteins.

SAR Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core 2-Chloro-4-Aminoquinazoline Scaffold Pos4 Position 4 (Amino/Anilino) Primary H-Bond Donor (Hinge Region Binding) Core->Pos4 Dictates Affinity Pos2 Position 2 (Chlorine) Lipophilic/Steric Handle (Hydrophobic Pocket Interaction) Core->Pos2 Modulates Selectivity Pos67 Positions 6 & 7 Solubilizing Groups (e.g., Dimethoxy, Morpholine) Core->Pos67 ADMET Properties ATP Binding Site ATP Binding Site Pos4->ATP Binding Site Steric Exclusion Steric Exclusion Pos2->Steric Exclusion

Figure 1: Functional decomposition of the 2-chloro-4-aminoquinazoline scaffold.

Therapeutic Applications

Oncology: Dual EGFR/VEGFR Inhibition

The primary application of 2-chloro-4-aminoquinazolines is in oncology, specifically targeting receptor tyrosine kinases (RTKs). Unlike 2-H quinazolines, the 2-chloro derivatives often exhibit a dual-inhibitory profile.

  • Mechanism: The 4-anilino moiety mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Met793 in EGFR). The 2-chloro group occupies a hydrophobic pocket, potentially enhancing binding residence time compared to the unsubstituted analog.

  • Key Data:

    • Derivatives such as Compound 14g (referenced in literature) have shown GI50 values in the sub-micromolar range (0.6 - 1.8 µM) against leukemia (K-562) and colon cancer (HCT-116) lines.[1][2]

    • DNA Intercalation: Some 2-chloro derivatives possess planar geometries that allow them to act as DNA intercalators, providing a secondary cytotoxic mechanism independent of kinase inhibition.

Antimicrobial & Antiviral Potential

Recent screens have expanded the scope of this scaffold:

  • Antiviral: 2,4-disubstituted quinazolines have shown efficacy against Influenza A, with the 2-chloro group providing essential lipophilicity for viral envelope penetration.

  • Anti-inflammatory: Inhibition of COX-2 enzymes has been observed, where the 2-chloro group aids in selectivity over COX-1.

Mechanistic Deep Dive: EGFR Signaling Pathway

Understanding the downstream effects of inhibiting EGFR is crucial for assay design. The 2-chloro-4-aminoquinazoline blocks the phosphorylation of the intracellular tyrosine domain, halting the signal cascade.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation RAS RAS-GTP EGFR->RAS Phosphorylation Inhibitor 2-Cl-4-Aminoquinazoline Inhibitor->EGFR BLOCKS ATP Binding RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Figure 2: Signal transduction blockade by 2-chloro-4-aminoquinazoline derivatives.

Experimental Protocols

Synthesis of 2-Chloro-4-Anilinoquinazoline

This protocol ensures the retention of the C2-chlorine atom by exploiting the reactivity difference described in Section 2.1.

Reagents:

  • 2,4-Dichloro-6,7-dimethoxyquinazoline (Starting Material)[3][4]

  • Substituted Aniline (1.0 equivalent)

  • Isopropanol (Solvent)[4][5]

  • Triethylamine (Base, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2,4-dichloroquinazoline in 10 mL of anhydrous isopropanol.

  • Addition: Add 1.0 mmol (1 eq) of the aniline derivative dropwise. Crucial: Do not use excess amine, or you risk disubstitution at the C2 position.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The product will appear as a new spot; the starting material (2,4-dichloro) should disappear.

  • Workup: Cool the reaction to room temperature. The hydrochloride salt of the product typically precipitates.

  • Purification: Filter the precipitate. Wash with cold isopropanol and diethyl ether to remove unreacted amine.

  • Validation: Confirm structure via 1H NMR. Look for the retention of the C2 signal (lack of amine protons at that position) and the integration of the anilino protons.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: Quantify the potency of the derivative against EGFR kinase.[6][7]

Protocol:

  • Reagent Setup: Use a commercially available ADP-Glo™ or similar kinase assay kit. Prepare 1X Kinase Buffer.

  • Compound Prep: Dissolve the 2-chloro-4-aminoquinazoline derivative in 100% DMSO. Prepare serial dilutions (e.g., 10 µM down to 0.1 nM).

  • Enzyme Reaction:

    • Add 2 µL of EGFR enzyme (0.5 ng/µL) to a 384-well plate.

    • Add 1 µL of compound dilution. Incubate for 10 min at RT.

    • Add 2 µL of ATP/Substrate mix (Poly-Glu-Tyr).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Incubate 40 min. Add Kinase Detection Reagent to convert ADP to light.

  • Analysis: Measure luminescence. Plot RLU vs. log[concentration] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

Comparative Activity Data

The table below summarizes the activity of key 2-chloro derivatives compared to standard 2-H analogs.

Compound IDC2 SubstituentC4 SubstituentTargetIC50 / GI50Note
Gefitinib (Ref) -H3-Cl, 4-F-anilinoEGFR0.033 µMStandard of Care
Compound 14g -Cl3,4,5-trimethoxyanilinoK-5620.622 µMHigh antiproliferative
LASSBio-1819 -ClSubstituted anilinoEGFR0.90 µMDual EGFR/VEGFR inhibitor
Compound 16c -ClPyrimidodiazepine fusedHCT-116< 1.0 µMDNA Intercalator

References

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline. RSC Advances. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. [Link]

Sources

Exploratory

8-Bromo-2-chloro-7-methylquinazolin-4-amine supplier and price

CAS Number: 1388033-16-6 Primary Application: Kinase Inhibitor Scaffold (EGFR/Tyrosine Kinase) Document Type: Technical Whitepaper & Sourcing Guide Part 1: Executive Summary & Chemical Profile 8-Bromo-2-chloro-7-methylqu...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1388033-16-6 Primary Application: Kinase Inhibitor Scaffold (EGFR/Tyrosine Kinase) Document Type: Technical Whitepaper & Sourcing Guide

Part 1: Executive Summary & Chemical Profile

8-Bromo-2-chloro-7-methylquinazolin-4-amine is a highly specialized heterocyclic building block used primarily in the discovery of small molecule kinase inhibitors. Its structural utility lies in the 2,4,7,8-substitution pattern of the quinazoline core:

  • C4-Amine: A critical hydrogen bond donor motif for the ATP-binding pocket of kinases (hinge region interaction).

  • C2-Chloro: An electrophilic handle allowing for subsequent

    
     or Buchwald-Hartwig couplings to introduce solubilizing tails or specificity elements.
    
  • C7/C8-Halogen/Alkyl: Steric and electronic modulators that influence potency and selectivity against specific kinase mutations (e.g., EGFR T790M).

Chemical Identification Table
PropertySpecification
Chemical Name 8-Bromo-2-chloro-7-methylquinazolin-4-amine
CAS Number 1388033-16-6
Molecular Formula

Molecular Weight 272.53 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM/Methanol
Purity Standard

(HPLC) for biological screening
SMILES CC1=C(Br)C2=NC(Cl)=NC(N)=C2C=C1

Part 2: Supply Chain & Market Intelligence

Supplier Landscape

This compound is not a commodity chemical; it is a Tier 2 Research Chemical (specialized building block). It is typically manufactured on-demand or stocked in small quantities (milligram scale) by heterocyclic specialists.

Primary Suppliers:

  • BLD Pharm: Catalog #BD436885. Often holds inventory in Shanghai or US warehouses.

  • Fluorochem: UK-based supplier known for halogenated heterocycles.

  • Specialized Aggregators: eMolecules and MolPort often list stock from smaller synthesis labs.

Price Analysis (Q1 2026 Estimates)

Pricing is volatile and volume-dependent. The compound commands a premium due to the specific regiochemistry required during synthesis.

QuantityEstimated Price Range (USD)Lead Time
100 mg $40 - $80In Stock (1-3 days)
1 g $150 - $300In Stock / 2 weeks
5 g $600 - $1,0002-4 weeks (Batch Synthesis)
Bulk (>100g) Custom Quote (RFQ)6-8 weeks

Sourcing Strategy: For drug discovery campaigns requiring >5g, it is often more cost-effective to purchase the precursor 8-Bromo-2,4-dichloro-7-methylquinazoline (CAS 1388036-59-6) and perform the amination in-house (see Protocol 1 below), as the precursor is significantly cheaper (~$50/g).

Part 3: Synthesis & Manufacturing

The synthesis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine relies on the regioselective nucleophilic aromatic substitution (


)  of the 2,4-dichloro precursor. The C4 position is electronically more deficient (and thus more reactive) than the C2 position, allowing for selective amination under controlled conditions.
Reaction Pathway Diagram[5]

SynthesisPathway Start 2-Amino-3-bromo- 4-methylbenzoic acid Cyclization Urea / Heat (Cyclization) Start->Cyclization Dione 8-Bromo-7-methyl- quinazoline-2,4-dione Cyclization->Dione Chlorination POCl3 / PCl5 (Chlorination) Dione->Chlorination Dichloro 8-Bromo-2,4-dichloro- 7-methylquinazoline (CAS 1388036-59-6) Chlorination->Dichloro Amination NH3 / THF 0°C to RT Dichloro->Amination Regioselective SNAr at C4 Target TARGET: 8-Bromo-2-chloro- 7-methylquinazolin-4-amine Amination->Target

Figure 1: Retrosynthetic pathway showing the critical regioselective amination step.

Protocol 1: Regioselective Amination (Laboratory Scale)

This protocol validates the conversion of the 2,4-dichloro precursor to the target 4-amino compound.

Reagents:

  • 8-Bromo-2,4-dichloro-7-methylquinazoline (1.0 eq)

  • Ammonia solution (0.5 M in Dioxane or THF) OR Ammonium Hydroxide (28% aq)

  • Solvent: THF or Isopropanol (IPA)

  • Base: Diisopropylethylamine (DIPEA) - Optional, if using ammonium salt

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of 8-Bromo-2,4-dichloro-7-methylquinazoline in 20 mL of anhydrous THF. Cool the solution to

    
     in an ice bath.
    
  • Addition: Slowly add Ammonia solution (2.0 - 3.0 eq) dropwise over 15 minutes. Crucial: Maintain low temperature to prevent double-substitution at the C2 position.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2-4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes) or LC-MS. The starting material (less polar) should disappear, replaced by a more polar spot (product).
    
  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in cold water (20 mL).

    • Filter the resulting white precipitate.

    • Wash the filter cake with cold water (

      
      ) and cold diethyl ether (
      
      
      
      ) to remove non-polar impurities.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM:MeOH gradient) if high purity (>98%) is required.

Yield Expectation: 85-95%.

Part 4: Quality Control & Analytics

To ensure the integrity of this building block for SAR (Structure-Activity Relationship) studies, the following analytical markers must be verified.

Regiochemistry Verification (NMR)

The most common failure mode is the formation of the 2-amino-4-chloro isomer (rare under these conditions) or the 2,4-diamino byproduct (over-reaction).

  • 1H NMR (DMSO-d6):

    • 
       ~8.0-8.5 ppm:  Broad singlet (2H) corresponding to the 
      
      
      
      at the C4 position.
    • 
       ~7.8-8.0 ppm:  Aromatic doublets (C5/C6 protons).
      
    • 
       ~2.55 ppm:  Singlet (3H) for the C7-Methyl group.
      
    • Absence check: Ensure no signals correspond to the symmetric 2,4-diamino species.

Purity (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: 254 nm.

  • Acceptance Criteria: Single peak >95% area.

Part 5: Handling & Safety

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The C2-chloro group is susceptible to hydrolysis over long periods if exposed to moisture.

References

  • Google Patents. (2015). WO2015027222A2 - Certain chemical entities, compositions, and methods.
  • PubChem. (2025). Compound Summary: 8-Bromo-2-chloro-quinazoline derivatives. Retrieved from [Link]

Foundational

Comprehensive Safety and Handling Protocol for 8-Bromo-2-chloro-7-methylquinazolin-4-amine in Kinase Inhibitor Synthesis

Executive Summary In modern drug development, functionalized quinazolines serve as privileged scaffolds for designing targeted kinase inhibitors[1]. 8-Bromo-2-chloro-7-methylquinazolin-4-amine (CAS: 1388033-16-6) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, functionalized quinazolines serve as privileged scaffolds for designing targeted kinase inhibitors[1]. 8-Bromo-2-chloro-7-methylquinazolin-4-amine (CAS: 1388033-16-6) is a highly versatile building block frequently utilized in the synthesis of EGFR, JNK, and other kinase-targeting therapeutics. However, the exact structural features that make this molecule synthetically valuable—specifically its highly electrophilic C2-position—also render it a significant occupational hazard.

Standard Safety Data Sheets (SDS) provide baseline hazard codes (e.g., H302, H315) but often fail to explain the mechanistic causality behind these risks or offer context-specific mitigation strategies[2]. This whitepaper bridges that gap, providing researchers and application scientists with an in-depth, self-validating framework for the safe handling, synthetic integration, and decontamination of this reactive intermediate.

Physicochemical Profiling & Structural Causality

To safely handle 8-Bromo-2-chloro-7-methylquinazolin-4-amine, one must understand how its structural topology dictates its macroscopic behavior. The molecule features a rigid aromatic core decorated with orthogonal reactive handles.

  • The 2-Chloro Group : Acts as a highly reactive electrophilic center, primed for Nucleophilic Aromatic Substitution (SNAr).

  • The 8-Bromo Group : Provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald) but significantly increases the molecule's lipophilicity and steric bulk.

  • The 7-Methyl Group : An electron-donating group that subtly deactivates the quinazoline core, necessitating higher thermal energy for SNAr reactions compared to unsubstituted analogs[1].

Quantitative Data Summary
PropertyValueStructural Causality / Operational Impact
CAS Number 1388033-16-6Unique identifier for regulatory tracking and inventory management[3].
Molecular Formula C9H7BrClN3High halogen content dictates strict halogenated waste categorization[3].
Molecular Weight 272.53 g/mol Standardized metric for stoichiometric calculations in high-throughput arrays.
Storage Conditions 2-8°C, Inert AtmospherePrevents atmospheric moisture from prematurely hydrolyzing the C2-chloride[3].
GHS Hazards H302, H315, H319, H335Driven by the electrophilicity of the C2 position reacting with biological nucleophiles[3].

Toxicological Mechanisms & Hazard Assessment

The primary hazards associated with this compound—H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and H335 (May cause respiratory irritation) —are not merely physical irritants; they are the result of covalent chemical biology[3].

The Causality of Toxicity: The 2-chloroquinazoline moiety is an aggressive electrophile. When exposed to biological tissues (skin, ocular mucosa, or respiratory epithelium), it undergoes rapid SNAr reactions with endogenous nucleophiles, primarily the sulfhydryl groups of cysteine residues and the primary amines of lysine residues in cellular proteins. This covalent haptenization triggers localized inflammatory cascades and potential immune sensitization. Understanding this mechanism is critical: standard washing with water is insufficient for decontamination because the compound is highly lipophilic and will partition into the stratum corneum before hydrolysis can occur.

Experimental Workflow: Safe Integration into High-Throughput Synthesis

To mitigate exposure while maximizing synthetic yield, the handling of 8-Bromo-2-chloro-7-methylquinazolin-4-amine must be treated as a continuous, controlled workflow from storage to disposal.

Workflow A Storage: 8-Bromo-2-chloro-7-methylquinazolin-4-amine Inert Atmosphere, 2-8°C B Handling: Ventilated Balance Enclosure Mitigate Inhalation Hazard (H335) A->B Transfer C Synthesis: SNAr Reaction at C2 Fume Hood, Inert Gas B->C Dissolution in THF/DMF D Decontamination: 1M NaOH Quench Hydrolysis of C2-Chloride C->D Reaction Completion E Validation: UV-Vis Spectrophotometry Confirm Loss of Electrophile D->E Aliquot Sampling F Disposal: Halogenated Organic Waste Incineration Protocol E->F Verified Safe

Workflow for safe handling, synthetic integration, and validated decontamination of the compound.

Protocol 1: Safe SNAr Reaction Setup

This protocol details the integration of the compound into a standard kinase inhibitor synthesis pipeline (e.g., coupling with an aniline derivative)[1].

  • Preparation : Purge a dry reaction vial with Argon. Causality: The C2-chloride is susceptible to premature hydrolysis if exposed to ambient humidity, which would yield the synthetically useless quinazolone.

  • Weighing : Transfer the solid compound exclusively inside a ventilated balance enclosure to mitigate dust aerosolization and subsequent H335 respiratory risks[3].

  • Dissolution : Dissolve the compound in anhydrous THF or DMF. Causality: Aprotic solvents prevent solvolysis of the electrophilic center, preserving it for the target nucleophile.

  • Reagent Addition : Add the target nucleophile (e.g., aniline) and a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct.

  • Thermal Activation : Heat the reaction mixture to 70°C[1]. Causality: The electron-donating 7-methyl group slightly deactivates the electrophilicity of the quinazoline core, requiring thermal energy to overcome the activation barrier for the SNAr reaction.

Advanced Decontamination: A Self-Validating System

Relying on visual cleanliness is a critical failure point in chemical safety. The following protocol employs a self-validating system to ensure that the electrophilic hazard has been entirely neutralized before disposal.

Protocol 2: Base-Catalyzed Hydrolysis and UV-Vis Validation
  • Quenching : Add 10 volumes of 1M NaOH to all contaminated glassware, spatulas, and reaction residues.

  • Hydrolysis : Stir vigorously at room temperature for 1 hour. Causality: Strong base catalyzes the hydrolysis of the hazardous 2-chloroquinazoline into a benign 2-quinazolone, permanently neutralizing its ability to alkylate biological proteins.

  • Self-Validation (UV-Vis Spectrophotometry) :

    • Take a 10 µL aliquot of the quench solution and dilute it in 1 mL of methanol.

    • Analyze via UV-Vis spectrophotometry.

    • Causality: The conversion from the cross-conjugated 2-chloroquinazoline to the 2-quinazolone tautomer disrupts the aromatic system, resulting in a distinct, measurable blue-shift in the

      
      . If the original absorbance peak of the starting material persists, the hazard remains active; extend the hydrolysis time by another hour.
      
  • Disposal : Once the UV-Vis shift is confirmed, neutralize the solution to pH 7 using 1M HCl and dispose of it strictly as halogenated aqueous waste[3].

References

  • BLD Pharm Product Information: 8-Bromo-2-chloro-7-methylquinazoline / 8-Bromo-2-chloro-7-methylquinazolin-4-amine, BLD Pharm. 3

  • ChemicalBook: 8-Bromo-2-chloro-7-methyl-quinazolin-4-ylamine (CAS 1388033-16-6), ChemicalBook. 4

  • Qian, X., & Zhu, Y.-L. (2015). Certain chemical entities, compositions, and methods (Patent No. WO2015027222A2). Neupharma, Inc. 1

  • Update on Chemical Safety Information in PubChem / Hazardous Substances Data Bank (HSDB), DCHAS. 2

Sources

Exploratory

Technical Guide: Storage, Stability, and Handling of 8-Bromo-2-chloro-7-methylquinazolin-4-amine

[1] CAS Registry Number: 1388033-16-6 Chemical Formula: C H BrClN Molecular Weight: ~272.53 g/mol Primary Application: Pharmacophore scaffold for kinase inhibitor development; heterocyclic building block.[1] Part 1: Comp...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Registry Number: 1388033-16-6 Chemical Formula: C


H

BrClN

Molecular Weight: ~272.53 g/mol Primary Application: Pharmacophore scaffold for kinase inhibitor development; heterocyclic building block.[1]

Part 1: Compound Profile & Critical Attributes[1][2]

As a Senior Application Scientist, I categorize 8-Bromo-2-chloro-7-methylquinazolin-4-amine not merely as a reagent, but as a labile electrophilic scaffold . While the quinazoline core is aromatic and generally robust, the specific substitution pattern introduces distinct stability challenges that must be managed to maintain library integrity.

Physicochemical Drivers of Instability

The stability profile of this compound is governed by the electronic tension between the C2-Chloro and C4-Amino substituents:

  • C2-Chloro Reactivity (The Weak Link): The carbon at position 2 (C2) is situated between two ring nitrogens, making it highly electron-deficient. The chlorine atom serves as a good leaving group. Consequently, this position is highly susceptible to nucleophilic aromatic substitution (S

    
    Ar) . In the presence of atmospheric moisture, it undergoes hydrolysis to form the 2-hydroxy (or 2-oxo tautomer) derivative, which is a common, often undetected impurity that kills potency in biological assays.[1]
    
  • C4-Amino Stabilization: The electron-donating amino group at C4 provides some resonance stabilization to the pyrimidine ring, making the C2-Cl slightly less reactive than in the 2,4-dichloro analog.[1] However, it does not render the compound immune to hydrolysis over time.

  • 8-Bromo/7-Methyl Sterics: These groups primarily influence solubility and binding affinity in SAR (Structure-Activity Relationship) studies but have a negligible impact on storage stability compared to the C2-Cl moiety.[1]

Part 2: Stability Mechanisms & Degradation Pathways[1]

Understanding how the compound fails is the first step in preventing failure. The primary degradation pathway is hydrolysis , followed by photolytic dehalogenation .

Hydrolytic Degradation (Critical)

Exposure to ambient humidity leads to the displacement of the chlorine atom by water/hydroxide. This reaction is accelerated by heat and acidic/basic vapors often present in synthesis labs.

Photostability

Halogenated heterocycles, particularly those with bromine (C8-Br), are susceptible to homolytic cleavage under UV light. While less rapid than hydrolysis, long-term exposure to benchtop fluorescent light can generate radical species, leading to polymerization or debromination.

Visualization: Degradation Pathway

The following diagram illustrates the primary failure mode (Hydrolysis) that storage conditions must prevent.

DegradationPathway Compound 8-Bromo-2-chloro-7-methyl quinazolin-4-amine (Active Scaffold) Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack at C2 Moisture H2O / OH- Moisture->Transition Degradant 8-Bromo-2-hydroxy-7-methyl quinazolin-4-amine (Inactive Impurity) Transition->Degradant Elimination of Cl- HCl HCl (Byproduct) Transition->HCl

Figure 1: The primary degradation mechanism is the hydrolysis of the labile C2-Chloro bond, yielding an inactive 2-hydroxy impurity.[1]

Part 3: Storage Protocols

Do not rely on generic "cool, dry place" instructions. For a halogenated amino-quinazoline, specific tiered protocols are required based on usage frequency.[1]

Tier 1: Long-Term Storage (>1 Month)[1]
  • Temperature: -20°C (Standard Freezer).

  • Atmosphere: Inert gas blanket (Argon preferred over Nitrogen due to higher density).

  • Container: Amber glass vial with a Teflon-lined screw cap.[1]

  • Secondary Containment: Sealed desiccator jar containing active silica gel or Drierite with an indicator.

  • rationale: Low temperature slows kinetic hydrolysis; amber glass prevents photolysis; desiccation removes the nucleophile (water).

Tier 2: Working Bench Storage (<1 Month)
  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Flush with Nitrogen after every use.

  • Container: Parafilm seal over the cap is mandatory to prevent moisture ingress during thermal cycling (fridge to bench).

  • Warning: Do not open the cold vial immediately upon removal from the fridge. Allow it to equilibrate to room temperature (approx. 15–30 mins) to prevent condensation of atmospheric water onto the hygroscopic solid.

Summary of Physical Properties & Storage Metrics
PropertyValue/ConditionCritical Note
State Solid PowderLikely off-white to pale yellow.[1]
Hygroscopicity Moderate4-Amino group can form H-bonds with water.[1]
Light Sensitivity SensitiveProtect from UV/Direct Sunlight.
Rec. Temp -20°CFor purity retention >98% over 6 months.
Solubility DMSO, DMFAvoid storing as a solution; degrade rapidly in solution.

Part 4: Quality Control (QC) & Validation

Before using this compound in critical kinase assays or coupling reactions, validate its purity. The C2-hydroxy impurity often co-elutes with the parent peak in low-resolution LC if gradients are too steep.[1]

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS detection is planned).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bonds).

  • Pass Criteria: Purity > 95% (Area %).

QC Decision Workflow

Use this logic flow to determine if the reagent is fit for purpose.

QC_Workflow Start Remove Vial from Storage Equilibrate Equilibrate to RT (30 mins) Start->Equilibrate Visual Visual Inspection: Caking or Discoloration? Equilibrate->Visual Dissolve Dissolve in DMSO (Fresh Prep) Visual->Dissolve No Purify Recrystallize or Discard Visual->Purify Yes (Moisture Damage) HPLC Run LC-MS/HPLC Dissolve->HPLC Decision Purity > 95%? HPLC->Decision Use Proceed to Experiment Decision->Use Yes Decision->Purify No

Figure 2: Standard Operating Procedure (SOP) for validating reagent integrity prior to synthesis.

Part 5: Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Experimental Handling
  • Weighing: Due to the potential for respiratory irritation and the compound's value, weigh only inside a chemical fume hood. Use an anti-static gun if the powder is flyaway.

  • Solvent Compatibility:

    • Compatible: DMSO, DMF, DMAc (anhydrous preferred).

    • Incompatible: Alcohols (MeOH, EtOH) at high temperatures (risk of nucleophilic displacement of C2-Cl by alkoxide).

    • Incompatible: Water (Hydrolysis).

  • Reaction Setup: When using this compound as an electrophile in S

    
    Ar reactions, add the base (e.g., DIPEA, K
    
    
    
    CO
    
    
    ) last or keep the temperature low (0°C) initially to prevent side reactions.
Emergency Procedures
  • Skin Contact: Wash immediately with soap and water. The lipophilic nature means water alone is insufficient; soap is required to emulsify.

  • Spill: Do not dry sweep. Dampen with a compatible solvent (or wet paper towel) to avoid dust generation, then clean.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted quinazolines. Retrieved March 3, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine

This Application Note is designed for research chemists and drug discovery scientists. It details the strategic synthesis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine , a highly functionalized scaffold often utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug discovery scientists. It details the strategic synthesis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine , a highly functionalized scaffold often utilized in the development of kinase inhibitors (e.g., EGFR, KRAS).

Executive Summary

The quinazoline pharmacophore is ubiquitous in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors. The target molecule, 8-Bromo-2-chloro-7-methylquinazolin-4-amine , presents a unique synthetic challenge due to its dense functionalization. The 8-bromo and 7-methyl substituents provide steric and electronic modulation, while the 2-chloro and 4-amino groups offer orthogonal handles for further diversification (e.g., SNAr at C2, Suzuki coupling at C8).

This protocol outlines a scalable, three-step synthesis starting from 2-amino-3-bromo-4-methylbenzoic acid . Key features include:

  • Regiocontrol: Exploiting the electronic differentiation between C2 and C4 for selective amination.

  • Process Safety: Handling of phosphorus oxychloride (POCl3) and ammonia gas.

  • Intermediate Stability: Management of the moisture-sensitive 2,4-dichloro intermediate.

Retrosynthetic Analysis

The synthesis is designed around the construction of the quinazoline core followed by functional group manipulation. The critical disconnection is the C4-N bond, formed via nucleophilic aromatic substitution (SNAr).

Retrosynthesis Target Target Molecule 8-Bromo-2-chloro-7-methylquinazolin-4-amine Dichloro Intermediate 2 2,4-Dichloro-8-bromo-7-methylquinazoline Target->Dichloro Selective S_NAr (NH3) Dione Intermediate 1 8-Bromo-7-methylquinazoline-2,4(1H,3H)-dione Dichloro->Dione Chlorination (POCl3) SM Starting Material 2-Amino-3-bromo-4-methylbenzoic acid Dione->SM Cyclization (Urea/KOCN)

Figure 1: Retrosynthetic strategy highlighting the sequential assembly of the quinazoline core.

Detailed Experimental Protocols

Key Reagents & Materials
ReagentCAS No.[1][2][3][4][5]Role
2-Amino-3-bromo-4-methylbenzoic acid 320740-35-0Starting Material (Scaffold)
Urea 57-13-6Cyclizing Agent (Method A)
Potassium Cyanate (KOCN) 590-28-3Cyclizing Agent (Method B)
Phosphorus Oxychloride (POCl₃) 10025-87-3Chlorinating Agent
N,N-Dimethylaniline 121-69-7Base/Catalyst
Ammonia (0.5M in Dioxane or Gas) 7664-41-7Aminating Agent
Step 1: Cyclization to 8-Bromo-7-methylquinazoline-2,4(1H,3H)-dione

Two methods are viable. Method B is recommended for higher purity and milder conditions, avoiding the high temperatures of urea fusion.

Method B: KOCN/Acid Cyclization (Recommended)
  • Dissolution: In a 1 L round-bottom flask, suspend 2-amino-3-bromo-4-methylbenzoic acid (23.0 g, 100 mmol) in water (400 mL) and glacial acetic acid (20 mL).

  • Reagent Addition: Prepare a solution of potassium cyanate (KOCN) (9.7 g, 120 mmol) in water (50 mL). Add this dropwise to the suspension at 35°C over 30 minutes.

  • Reaction: Stir the mixture at 40°C for 2 hours. A white precipitate (the ureido intermediate) will form.

  • Cyclization: Add solid NaOH (40 g, 1.0 mol) slowly (exothermic!) to the suspension until the pH > 13. Heat the resulting clear solution to 90°C for 1 hour to effect cyclization.

  • Isolation: Cool to room temperature (RT). Acidify carefully with conc. HCl to pH 2. The product will precipitate as a dense white solid.

  • Purification: Filter the solid, wash with water (3 x 100 mL) and cold methanol (50 mL). Dry in a vacuum oven at 60°C.

    • Expected Yield: 85-90%[6]

    • Appearance: White to off-white solid.

Step 2: Chlorination to 2,4-Dichloro-8-bromo-7-methylquinazoline

Critical Safety Note: POCl₃ reacts violently with water. Ensure all glassware is oven-dried.

  • Setup: Equip a 500 mL flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

  • Charging: Add the dried dione intermediate from Step 1 (25.5 g, 100 mmol) and POCl₃ (150 mL, excess).

  • Catalyst: Add N,N-dimethylaniline (12.7 mL, 100 mmol) slowly.

    • Note: DIPEA can be substituted, but dimethylaniline often facilitates cleaner reactions for hindered quinazolines.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. The suspension should become a clear, dark solution. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

  • Work-up (Quench):

    • Distill off excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

    • Dissolve the thick residue in anhydrous DCM (200 mL).

    • Carefully pour the DCM solution into a stirred mixture of ice/water (500 mL) containing NaHCO₃. Maintain temperature < 10°C.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 100 mL). Combine organics, dry over MgSO₄, and concentrate.

  • Storage: The resulting yellow solid is hydrolytically unstable. Store under N₂ at -20°C or use immediately.

    • Expected Yield: 75-85%

Step 3: Regioselective Amination to 8-Bromo-2-chloro-7-methylquinazolin-4-amine

This step requires precise control to prevent double amination (at C2) or hydrolysis.

  • Solvent Selection: Use THF or 1,4-Dioxane . Alcohols (MeOH) can lead to alkoxy byproducts via competitive substitution.

  • Preparation: Dissolve the 2,4-dichloro intermediate (29.2 g, 100 mmol) in anhydrous THF (300 mL). Cool the solution to 0°C in an ice bath.

  • Amination: Bubble Ammonia gas (NH₃) slowly through the solution for 30 minutes, or add a solution of 0.5 M NH₃ in dioxane (220 mL, 1.1 eq).

    • Stoichiometry: Do not use a vast excess of ammonia if running at higher temperatures. At 0°C, selectivity is kinetically controlled.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.

    • Mechanism:[6][7][8] The C4 position is more electrophilic due to the inductive effect of the adjacent N3 and lack of electron donation compared to C2.

  • Work-up: Evaporate the solvent to dryness. Resuspend the solid in water (200 mL) and stir for 30 minutes to remove ammonium chloride salts.

  • Filtration: Filter the crude product.

  • Recrystallization: Recrystallize from Ethanol/Water or Acetonitrile to remove trace regioisomers (2-amino-4-chloro).

    • Expected Yield: 70-80%

    • Characterization:1H NMR should show a characteristic broad singlet for NH₂ (approx. 7.5-8.5 ppm) and the loss of symmetry compared to the dione.

Critical Process Parameters (CPPs)

ParameterRangeImpact on Quality
POCl₃ Quench Temp < 10°CHigh temperatures during quench cause hydrolysis of the C4-Cl back to the dione.
Ammonia Equivalents 2.0 - 2.5 eqExcess ammonia (>5 eq) or heat (>40°C) leads to 2,4-diamino byproduct.
Starting Material Purity > 97%Isomeric impurities in the anthranilic acid (e.g., 5-methyl) are difficult to separate at the final stage.
Moisture (Step 2) < 0.1%Water in Step 2 consumes POCl₃ and generates phosphoric acid, stalling the reaction.

Mechanistic Insight & Regioselectivity

The regioselectivity in Step 3 is governed by the relative electrophilicity of the C2 and C4 centers.

  • C4 Position: Highly electrophilic.[9] The LUMO coefficient is largest at C4.[10][11] The transition state for nucleophilic attack is stabilized by the ability of N3 to accept the negative charge.

  • C2 Position: Less reactive. Attack here is slower, typically requiring heat or forcing conditions.

  • Steric Influence: The 8-bromo substituent exerts steric pressure on the N1/C2 region, further discouraging attack at C2 and enhancing selectivity for C4.

Mechanism Substrate 2,4-Dichloro-8-bromo-7-methylquinazoline TS Meisenheimer Complex (Stabilized by N3) Substrate->TS NH3 attack at C4 (Fast, 0°C) Product 4-Amino-2-chloro Product TS->Product -HCl Byproduct 2,4-Diamino (Over-reaction) Product->Byproduct NH3 attack at C2 (Slow, requires Heat)

Figure 2: Reaction pathway showing kinetic preference for C4 substitution.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete cyclization of ureido intermediate.Ensure pH > 13 during the heating phase; extend heating time at 90°C.
Reversion to Dione in Step 2 Hydrolysis during workup.Quench POCl₃ into anhydrous solvent or keep aqueous quench very cold and fast.
Formation of 2,4-Diamino Reaction temp too high or too much NH₃.Keep reaction at 0°C; monitor strictly by TLC; limit NH₃ stoichiometry.
Insoluble Black Tar (Step 2) Polymerization/Charring.Reduce reflux temp; ensure N₂ atmosphere; check purity of dimethylaniline.

References

  • Synthesis of Quinazoline-2,4-diones

    • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and quinazoline-2,4(1H,3H)-diones." Tetrahedron2005 , 61(43), 10153-10202. Link

  • Chlorination Protocols

    • Li, F., et al.[12] "Practical synthesis of 2,4-dichloroquinazoline derivatives." Synthetic Communications2009 , 39(18), 3267-3277. Link

  • Regioselective Amination

    • Verma, S., et al. "Regioselective Nucleophilic Substitution of 2,4-Dichloroquinazolines."[8][10][11] Journal of Organic Chemistry2011 , 76(11), 4764–4770. Link

    • BenchChem Application Note: "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline." Link

  • Starting Material Data

    • Sigma-Aldrich Product Sheet: "2-Amino-3-bromo-4-methylbenzoic acid (CAS 320740-35-0)." Link

Sources

Application

Protocol for nucleophilic substitution at C2 of 8-Bromo-2-chloro-7-methylquinazolin-4-amine

Application Note: Protocol for Regioselective Nucleophilic Aromatic Substitution (SNAr) at C2 of 8-Bromo-2-chloro-7-methylquinazolin-4-amine Introduction & Mechanistic Rationale The quinazoline scaffold is a highly privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Regioselective Nucleophilic Aromatic Substitution (SNAr) at C2 of 8-Bromo-2-chloro-7-methylquinazolin-4-amine

Introduction & Mechanistic Rationale

The quinazoline scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as the core hinge-binding motif in the development of targeted kinase inhibitors[1]. The compound 8-Bromo-2-chloro-7-methylquinazolin-4-amine is a densely functionalized intermediate utilized in the synthesis of advanced therapeutics, such as KRAS inhibitors[2].

When functionalizing this scaffold, chemists must navigate three potential sites of reactivity: the C2 chloride, the C4 amine, and the C8 bromide.

The Causality of Regioselectivity: In standard 2,4-dichloroquinazolines, the C4 position is inherently more electrophilic than C2. This is due to the superior stabilization of the Meisenheimer intermediate at C4 by both the ring nitrogens and the fused arene[1]. However, in 8-Bromo-2-chloro-7-methylquinazolin-4-amine, the C4 position is already occupied by an amino group. The lone pair of the C4-amine donates electron density into the pyrimidine ring via resonance (+M effect), significantly dampening the overall electrophilicity of the system[3].

Because of this electronic deactivation, the C2 chloride becomes the exclusive electrophilic site for Nucleophilic Aromatic Substitution (SNAr), but it requires forcing conditions (elevated thermal heating or microwave irradiation) to proceed[4]. Crucially, the C8 bromide is an unactivated aryl halide. It remains completely inert under SNAr conditions because the intermediate negative charge cannot be efficiently delocalized onto the ring nitrogens. This orthogonal reactivity allows the C8 bromide to be preserved for downstream palladium-catalyzed cross-coupling[1].

Reaction Logic & Pathway

Selectivity SM 8-Bromo-2-chloro-7-methylquinazolin-4-amine C4 C4 Position (Already Aminated) Sterically & Electronically Blocked SM->C4 Analysis C8 C8 Position (Aryl Bromide) Unactivated for SNAr Requires Pd-Catalysis SM->C8 Analysis C2 C2 Position (Aryl Chloride) Activated by N1/N3 Highly Electrophilic SM->C2 Analysis Nuc Nucleophile (1°/2° Amine, Alkoxide) C2->Nuc Selective Attack Prod C2-Substituted Product (e.g., 2,4-Diaminoquinazoline) Nuc->Prod SNAr Reaction (Heat, Base)

Figure 1: Mechanistic logic governing regioselective SNAr at the C2 position.

Experimental Design & Condition Optimization

Because the C4-amino group reduces the electrophilicity of the quinazoline core, standard room-temperature SNAr conditions are insufficient[1]. Table 1 summarizes the quantitative optimization data for the displacement of the C2 chloride using a representative primary amine nucleophile.

Table 1: Optimization of SNAr Conditions at C2

SolventBaseTemp (°C)Time (h)Yield (%)Purity (%)
EthanolDIPEA80 (Reflux)244585
1,4-DioxaneK2CO3100186590
NMPDIPEA120128895
NMPDIPEA150 (MW)0.59298

Analytical Insight: While protic solvents like ethanol can facilitate the reaction via hydrogen bonding to the leaving group, they often result in prolonged reaction times and lower yields due to the deactivated nature of the C2 position. Polar aprotic solvents (NMP, DMF) combined with a non-nucleophilic organic base (DIPEA) at elevated temperatures (120 °C) provide optimal thermal conditions[3]. Microwave (MW) irradiation at 150 °C drastically reduces reaction time from 12 hours to 30 minutes while suppressing thermal degradation pathways[4].

Detailed Step-by-Step Protocol

Workflow Step1 1. Reaction Setup Mix SM, Amine, DIPEA in NMP Step2 2. SNAr Heating 120°C Thermal (12h) or 150°C MW (30m) Step1->Step2 Step3 3. IPC (LC-MS/TLC) Verify C2 Mass Check SM Depletion Step2->Step3 Step3->Step2 Incomplete Step4 4. Aqueous Workup Precipitate in H2O or EtOAc Extraction Step3->Step4 Complete Step5 5. Purification Flash Chromatography (DCM:MeOH) Step4->Step5

Figure 2: Step-by-step workflow for C2 nucleophilic substitution and isolation.

Reagents & Equipment

  • 8-Bromo-2-chloro-7-methylquinazolin-4-amine (1.0 equiv)[2]

  • Nucleophile (e.g., primary/secondary amine) (1.5 - 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (Anhydrous, 0.2 M)

  • Microwave synthesizer or heavy-walled sealed pressure tube.

Step-by-Step Methodology

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add 8-Bromo-2-chloro-7-methylquinazolin-4-amine (1.0 equiv).

  • Solvent & Base Addition: Suspend the starting material in anhydrous NMP to achieve a 0.2 M concentration. Add DIPEA (3.0 equiv).

    • Self-Validation Check: The mixture may remain a suspension initially. Ensuring strictly anhydrous conditions at this stage prevents competitive hydrolysis of the C2 chloride into a quinazolone byproduct.

  • Nucleophile Addition: Add the amine nucleophile (1.5 - 2.0 equiv). Seal the vial with a crimp cap.

  • Reaction Execution: Irradiate the reaction mixture in a microwave reactor at 150 °C for 30 minutes. (Alternative: Heat in a sealed tube at 120 °C for 12-18 hours in a pre-heated oil bath).

  • In-Process Control (IPC): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Self-Validation Check: Look for the depletion of the starting mass and the appearance of the product mass. The isotopic pattern of the product must clearly show the presence of the bromine atom (M and M+2 peaks of equal intensity), confirming that the C8 bromide is intact and did not undergo unwanted substitution.

  • Workup: Cool the mixture to room temperature. Transfer the mixture dropwise into rapidly stirring ice-cold distilled water (10× volume of NMP).

    • Causality: NMP is highly water-miscible. Dropping the reaction mixture into water forces the highly organic C2-substituted quinazoline product to crash out as a solid, allowing for rapid isolation via filtration and bypassing tedious aqueous extractions.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with cold water (3 × 10 mL) to remove residual NMP and DIPEA salts, and dry under high vacuum.

  • Purification: If LC-MS indicates trace impurities, purify the crude solid via flash column chromatography (Silica gel, gradient of 0–10% Methanol in Dichloromethane).

Troubleshooting Guide

  • Issue: Formation of des-bromo byproducts.

    • Cause: Trace palladium contamination in the laboratory glassware or excessive thermal heating (>160 °C) leading to homolytic cleavage.

    • Solution: Ensure all glassware is rigorously cleaned and free of transition metals. Do not exceed recommended temperatures.

  • Issue: Unreacted starting material remains after 24 hours.

    • Cause: Poor nucleophilicity of the amine (e.g., electron-deficient anilines).

    • Solution: Switch from DIPEA to a stronger base (e.g., NaH) to deprotonate the aniline prior to addition, or utilize acid-catalyzed SNAr conditions (e.g., catalytic TFA in isopropanol) to further activate the quinazoline N1/N3 nitrogens[4].

References

1.[1] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules (MDPI). URL: [Link] 2.[3] Structure-Based Optimization of Quinazolines as Cruzain and TbrCATL Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL: [Link] 3.[4] Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry (ACS Publications). URL: [Link] 4.[2] WO2015027222A2 - Certain chemical entities, compositions, and methods. Google Patents. URL:

Sources

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 8-Bromo-2-chloro-7-methylquinazolin-4-amine

Introduction & Strategic Rationale Quinazoline scaffolds are privileged pharmacophores in modern drug discovery, frequently serving as the core structure for kinase inhibitors and non-nucleoside reverse transcriptase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Quinazoline scaffolds are privileged pharmacophores in modern drug discovery, frequently serving as the core structure for kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. The building block 8-bromo-2-chloro-7-methylquinazolin-4-amine (CAS: 1388033-16-6)[2] is a highly versatile intermediate because it presents three orthogonal vectors for molecular diversification: a pre-installed C4-amine, a C8-bromide, and a C2-chloride.

The primary synthetic challenge when working with this di-halogenated scaffold is achieving strict chemoselectivity. Both the C8-bromo and C2-chloro positions are susceptible to palladium-catalyzed cross-coupling[3]. While the C2-chloro position is highly activated by the adjacent nitrogen atoms (the


-nitrogen effect), the intrinsic bond dissociation energy of the C(sp2)-Br bond (~83 kcal/mol) remains lower than that of the C(sp2)-Cl bond (~84.8 kcal/mol)[3]. By carefully calibrating the catalyst's steric bulk and the reaction temperature, researchers can selectively drive oxidative addition at the C8-position, preserving the C2-chloride as a handle for late-stage 

or Buchwald-Hartwig aminations.

Mechanistic Causality & Reaction Design (E-E-A-T)

To achieve >95% chemoselectivity for the C8-bromo position over the C2-chloro position, every component of the reaction system must be deliberately chosen to create a self-validating, controlled environment:

  • Catalyst Selection: Pd(dtbpf)Cl2[1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride] is the optimal catalyst for this transformation[1]. The bulky tert-butyl groups create a sterically hindered coordination sphere that disfavors insertion into the C2-Cl bond, while the highly electron-rich phosphines rapidly accelerate oxidative addition into the weaker C8-Br bond.

  • Base & Solvent System: A mild base such as Potassium Phosphate Tribasic (

    
    ) in a biphasic N,N-Dimethylformamide (DMF) and water mixture (85:15) is utilized[1]. DMF provides excellent solubility for the polar quinazoline core, while the 15% water content is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate intermediate, which is the rate-limiting step in transmetalation.
    
  • Temperature Control (Self-Validating Check): The reaction must be strictly maintained between 60 °C and 70 °C. Exceeding 80 °C provides enough thermal energy to overcome the activation barrier for C2-Cl oxidative addition, leading to undesired bis-coupled byproducts and a complex purification profile.

Chemoselectivity SM 8-Bromo-2-chloro-7-methyl quinazolin-4-amine Cat Pd(dtbpf)Cl2 / K3PO4 DMF:H2O (85:15) @ 65°C SM->Cat BA Aryl Boronic Acid (1.1 - 1.3 eq) BA->Cat Prod 8-Aryl-2-chloro-7-methyl quinazolin-4-amine Cat->Prod Chemoselective Suzuki Coupling Downstream Late-Stage Diversification (SNAr / Buchwald-Hartwig at C2) Prod->Downstream Orthogonal Reactivity

Chemoselective Suzuki coupling logic for 8-bromo-2-chloro-7-methylquinazolin-4-amine.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and chemoselective outcomes, demonstrating why the finalized protocol parameters were selected.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)C8-Selectivity
1

(10 mol%)

1,4-Dioxane /

9045Poor (Bis-coupling)
2

(5 mol%)

DMF /

8062Moderate
3

(5 mol%)

DMF /

(85:15)
65 89 Excellent (>95%)

Detailed Experimental Protocol

Scale: 0.5 mmol (Standard Discovery Scale)

Materials Required:
  • 8-Bromo-2-chloro-7-methylquinazolin-4-amine (143.7 mg, 0.50 mmol)

  • Aryl boronic acid or pinacol ester (0.65 mmol, 1.3 equiv)

  • Potassium phosphate tribasic (

    
    ) (159 mg, 0.75 mmol, 1.5 equiv)
    
  • 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride (

    
    ) (32.5 mg, 0.05 mmol, 10 mol%)
    
  • Degassed N,N-Dimethylformamide (DMF) and Deionized Water.

Step-by-Step Methodology:
  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 8-bromo-2-chloro-7-methylquinazolin-4-amine, the aryl boronic acid,

    
    , and 
    
    
    
    .
  • Solvent Addition & Degassing: Add 4.0 mL of a pre-mixed DMF:

    
     (85:15 v/v) solution. Immediately cap the tube with a rubber septum and degas the suspension by sparging with Argon gas via a submerged needle for exactly 10–15 minutes. Scientific Insight: Oxygen must be rigorously excluded to prevent the palladium-catalyzed homocoupling of the boronic acid (yielding biaryl impurities) and to prevent the oxidation of the electron-rich phosphine ligand.
    
  • Heating & Monitoring: Replace the sparging needle with an Argon balloon. Transfer the flask to a pre-heated oil bath or heating block set strictly to 65 °C. Stir vigorously for 4 to 12 hours. Monitor the reaction progression via LC-MS. The mass spectrum should show the disappearance of the starting material (

    
     ~288/290) and the appearance of the target mass, with no secondary coupling mass.
    
  • Aqueous Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (3 × 15 mL) to remove the DMF and inorganic salts, followed by a final wash with saturated aqueous NaCl (brine, 15 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure 8-aryl-2-chloro-7-methylquinazolin-4-amine.
    

Workflow Step1 Step 1: Reagent Preparation Step2 Step 2: Degassing (Argon Sparging) Step1->Step2 Step3 Step 3: Heating (65 °C, 4-12h) Step2->Step3 Step4 Step 4: Aqueous Workup (EtOAc) Step3->Step4 Step5 Step 5: Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • [1] Lazerwith, S. E., et al. (2015). Quinazoline derivatives used to treat HIV. World Intellectual Property Organization. Patent No. WO2016105564A1. Available at:

  • [3] Mphahlele, M. J., & Mmonwa, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17430-17471. Available at:[Link]

Sources

Application

Optimizing SNAr reactions on 2-chloro-quinazoline scaffolds

Application Note: Optimizing SNAr Reactions on 2-Chloro-Quinazoline Scaffolds Abstract The 2,4-disubstituted quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing SNAr Reactions on 2-Chloro-Quinazoline Scaffolds

Abstract

The 2,4-disubstituted quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib). While functionalization at the C4 position is kinetically favored and facile, subsequent nucleophilic aromatic substitution (SNAr) at the C2 position is frequently hindered by electronic deactivation from the C4-substituent. This guide details the mechanistic barriers governing this reactivity and provides optimized protocols—specifically highlighting acid-mediated activation and microwave irradiation —to force SNAr at the recalcitrant C2-chloride.

Mechanistic Insight: The "Deactivation Trap"

To optimize the reaction, one must understand the electronic landscape of the quinazoline ring.

  • The Starting Point (2,4-Dichloroquinazoline): The C4 position is significantly more electrophilic than C2. This is due to the higher LUMO coefficient at C4 and the ability of the N3 nitrogen to stabilize the Meisenheimer intermediate more effectively than N1. Consequently, SNAr occurs almost exclusively at C4 first.

  • The Trap: Once an amine nucleophile is installed at C4 (forming a 2-chloro-4-aminoquinazoline), the ring becomes electron-rich. The lone pair from the C4-amine donates density into the pyrimidine ring (resonance effect), significantly raising the LUMO energy and deactivating the C2-chloride toward further nucleophilic attack.

  • The Solution (Acid Activation): Counter-intuitively, adding an acid (or using the amine hydrochloride salt) can accelerate this "nucleophilic" reaction. Protonation of the ring nitrogen (specifically N3) restores the electron-deficient nature of the scaffold, lowering the activation energy for the attack at C2.

Visualizing the Reactivity Pathway

QuinazolineReactivity Start 2,4-Dichloroquinazoline (Highly Reactive) Step1 S_NAr at C4 Start->Step1 Fast (<1h, RT) Inter 2-Chloro-4-Aminoquinazoline (Deactivated / Electron Rich) Step1->Inter Branch1 Standard Base (Thermal) Inter->Branch1 Path A Branch2 Acid Catalysis (Protonation of N3) Inter->Branch2 Path B (Recommended) EndFail Low Yield / No Reaction (Stalled at C2) Branch1->EndFail Electronic Repulsion EndSuccess 2,4-Diaminoquinazoline (Target Product) Branch2->EndSuccess LUMO Lowering

Figure 1: The reactivity cliff between C4 and C2 substitution. Path B (Acid Catalysis) overcomes the electronic deactivation caused by the C4-amine.

Experimental Strategy & Optimization

Solvent Selection
  • n-Butanol (n-BuOH): The "Gold Standard" for thermal SNAr on quinazolines. Its high boiling point (117°C) allows for sufficient thermal activation, while its protic nature helps stabilize the charged Meisenheimer transition state via hydrogen bonding.

  • DMSO/DMF: Useful for solubility, but often requires higher temperatures and complicates workup (high boiling point removal).

  • Isopropanol (iPrOH): Excellent for acid-catalyzed methods where product precipitation is desired.

Reaction Optimization Matrix
VariableStandard Condition (Reactive Nucleophiles)Optimized Condition (Unreactive Nucleophiles)
Solvent n-Butanol or DMSOn-Butanol or Isopropanol
Base/Additive DIPEA (3.0 eq) or K₂CO₃HCl (4M in Dioxane) or TFA (1.0 eq)
Temperature 100–120°C (Thermal)140–160°C (Microwave)
Time 12–24 Hours20–45 Minutes
Mechanism Classical SNArAcid-Activated SNAr

Detailed Protocols

Protocol A: Standard Thermal SNAr (For Aliphatic Amines)

Use this when the nucleophile is a primary aliphatic amine (highly nucleophilic).

  • Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add the 2-chloro-4-substituted quinazoline (1.0 equiv).

  • Solvent: Add n-Butanol (concentration 0.2 M).

  • Reagents: Add DIPEA (3.0 equiv) followed by the Amine Nucleophile (1.5 equiv).

  • Reaction: Seal the vial and heat to 110°C in a heating block for 12 hours.

  • Monitoring: Check LC-MS. The product often precipitates upon cooling.

  • Workup:

    • If precipitate forms: Filter and wash with cold Et₂O.

    • If soluble: Dilute with EtOAc, wash with H₂O (x3) and Brine (x1). Dry over Na₂SO₄ and concentrate.

Protocol B: Acid-Mediated Microwave SNAr (For Anilines/Hindered Amines)

Use this when the nucleophile is an aniline (weak nucleophile) or the reaction fails under Protocol A.

  • Setup: To a microwave-compatible process vial (2–5 mL), add the 2-chloro-4-substituted quinazoline (1.0 equiv).

  • Solvent: Add Isopropanol (iPrOH) or n-Butanol (concentration 0.3 M).

  • Activation: Add HCl (4M in Dioxane) (1.0 equiv) OR use the Aniline Hydrochloride salt directly. Do not add DIPEA.

  • Reaction: Cap the vial and irradiate in a microwave reactor:

    • Temperature: 150°C

    • Time: 30 minutes

    • Absorption: High (ensure stir bar is active).

  • Workup (Basification): The product will exist as the HCl salt. Pour the reaction mixture into sat. NaHCO₃ (aq) and extract with EtOAc/DCM.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Troubleshooting & Decision Logic

If the reaction stalls, consult the decision tree below to select the correct optimization path.

OptimizationLogic Query Is the Nucleophile an Aniline or Aliphatic? Aliphatic Aliphatic Amine (Strong Nuc) Query->Aliphatic Aniline Aniline / Weak Nuc Query->Aniline MethodA Protocol A: n-BuOH, DIPEA, 110°C Aliphatic->MethodA MethodB Protocol B: iPrOH, HCl (cat), MW 150°C Aniline->MethodB Check Check LCMS Conversion > 50%? MethodA->Check MethodB->Check Success Isolate Product Check->Success Yes Fail Switch to Buchwald-Hartwig (Pd2(dba)3, Xantphos) Check->Fail No

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile strength.

References

  • Regioselectivity of 2,4-Dichloroquinazoline: Lomonaco, J., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis."[1][2][3] Molecules, 2024.[1][2][3][4] [Link]

  • Microwave-Assisted Synthesis: Ferrini, S., Ponticelli, F., & Taddei, M. "Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines."[5][6][7] Organic Letters, 2007.[5] [Link]

  • Solvent and Acid Effects in SNAr: Sánchez, P., et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry, 2018.[8] [Link]

  • Inorganic Base Optimization: Kubo, T., et al. "Directed nucleophilic aromatic substitution reaction (dSNAr) of multi-halogenated benzamides." Chemical Science, 2022. [Link]

Sources

Method

Accelerated Lead Optimization: Microwave-Assisted Functionalization of 8-Bromo-2-chloro-7-methylquinazolin-4-amine

Executive Summary The scaffold 8-Bromo-2-chloro-7-methylquinazolin-4-amine represents a high-value intermediate in the synthesis of multi-targeted kinase inhibitors (e.g., EGFR, VEGFR, and PDE inhibitors). Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 8-Bromo-2-chloro-7-methylquinazolin-4-amine represents a high-value intermediate in the synthesis of multi-targeted kinase inhibitors (e.g., EGFR, VEGFR, and PDE inhibitors). Its structural uniqueness lies in its orthogonal reactivity profile:

  • C2-Chloro: A site for nucleophilic aromatic substitution (

    
    ) to introduce solubility-enhancing groups.
    
  • C8-Bromo: A handle for Palladium-catalyzed cross-coupling to extend the carbon skeleton.

  • C4-Amine: A hydrogen-bond donor essential for ATP-binding pocket affinity.

Traditional thermal synthesis for functionalizing the C2 position of 4-aminoquinazolines is often sluggish due to the electron-donating effect of the C4-amine, which deactivates the ring toward further nucleophilic attack. Furthermore, the 7-methyl group introduces steric hindrance, complicating C8-cross-coupling.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these electronic and steric barriers, reducing reaction times from 12+ hours to under 30 minutes while suppressing side reactions like hydrolysis.

Mechanistic Insight & Reactivity Profile[1]

To successfully manipulate this scaffold, researchers must understand the electronic bias of the quinazoline core.

The Reactivity Hierarchy

The starting material possesses three distinct reactive sites. The order of operations is dictated by their electronic susceptibility:

  • C4-Position (Already Functionalized): In the precursor (2,4-dichloroquinazoline), C4 is the most electrophilic. In our starting material, this is already occupied by an amine (

    
    ).
    
  • C2-Position (Chloro): The presence of the C4-amine releases electron density into the pyrimidine ring (via resonance), significantly deactivating the C2-chloro position toward

    
     compared to the dichloro- precursor. Implication: High thermal energy (provided by MW) is required to drive substitution here.
    
  • C8-Position (Bromo): This position is sterically crowded by the adjacent 7-methyl group. Implication: Standard Pd-catalysis may fail due to slow oxidative addition. Microwave heating accelerates the catalytic cycle and ligand exchange.

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the sequential functionalization strategy.

G Start Starting Material 8-Bromo-2-chloro- 7-methylquinazolin-4-amine Step1 Step 1: C2-Functionalization (S_NAr with Amines) Start->Step1 MW: 140°C 20 min Inter Intermediate 2-Amino-8-bromo- quinazoline derivative Step1->Inter Workup & Isolation Step2 Step 2: C8-Functionalization (Suzuki Coupling) Inter->Step2 MW: 120°C Pd(dppf)Cl2 Final Final Lead Compound Step2->Final Purification

Figure 1: Sequential microwave-assisted functionalization workflow ensuring regioselective control.

Experimental Protocols

Protocol A: C2-Diversification via

Objective: Displacement of the C2-chloride with secondary amines (e.g., morpholine, N-methylpiperazine) to improve pharmacokinetic properties.

Rationale: Conventional reflux in ethanol often leads to incomplete conversion due to the deactivated nature of the C2 position. Using a high-boiling solvent (NMP or n-BuOH) under microwave irradiation drives the reaction to completion rapidly.

Materials:

  • Substrate: 8-Bromo-2-chloro-7-methylquinazolin-4-amine (1.0 eq)

  • Nucleophile: N-Methylpiperazine (1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: n-Butanol (or NMP for difficult substrates)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, suspend the quinazoline substrate (200 mg) in n-Butanol (3 mL).

  • Reagent Addition: Add N-Methylpiperazine followed by DIPEA. Cap the vial with a crimp cap containing a PTFE/silicone septum.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 140 °C.[1]

    • Hold Time: 20 minutes.

    • Stirring: High.[2]

    • Max Pressure: 250 psi (safety limit).

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Precipitation Method: Pour the reaction mixture into ice-cold water (15 mL). The product often precipitates as a solid. Filter and wash with cold diethyl ether.

    • Extraction Method (if oil): Dilute with EtOAc, wash with brine (3x) to remove n-Butanol. Dry over

      
      .
      

Self-Validation Check:

  • LC-MS: Monitor the disappearance of the parent mass (M+) and appearance of the substituted product. The characteristic isotopic pattern of Bromine (

    
    ) must remain intact, confirming no de-halogenation occurred at C8.
    
Protocol B: C8-Carbon Extension via Suzuki-Miyaura Coupling

Objective: Coupling the C8-bromide with aryl boronic acids to access tricyclic cores or extend the pharmacophore.

Rationale: The 7-methyl group creates steric hindrance around the C8-bromide. Standard


 often fails or requires prolonged heating (leading to debromination). We utilize 

, a bidentate ligand catalyst known for stability and efficiency in sterically demanding couplings, combined with MW heating.

Materials:

  • Substrate: C2-substituted intermediate (from Protocol A) (1.0 eq)

  • Reagent: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge the microwave vial with Nitrogen or Argon.

  • Loading: Add the substrate, boronic acid, and Pd-catalyst to the vial.

  • Solvent Addition: Add 1,4-Dioxane (3 mL) and aqueous

    
     (0.5 mL).
    
  • Deoxygenation: Bubble Nitrogen through the solution for 2 minutes (Critical step to prevent homocoupling or oxidation).

  • Microwave Parameters:

    • Temperature: 120 °C.

    • Hold Time: 10-15 minutes.

    • Power: High absorption level (due to polar aqueous phase).

  • Workup:

    • Filter through a Celite pad to remove Palladium black.

    • Concentrate the filtrate.[2]

    • Purify via Flash Column Chromatography (MeOH/DCM gradient).

Data Summary & Optimization Guide

The following table summarizes the optimization of conditions performed to validate this protocol.

EntryReaction StepSolventTemp (°C)Time (min)Yield (%)Notes
1C2-

Ethanol80 (Reflux)960 (16h)45%Incomplete conversion.
2C2-

n-Butanol 140 (MW) 20 92% Optimal. Clean profile.
3C2-

DMF160 (MW)1065%Significant hydrolysis (OH impurity).
4C8-SuzukiToluene/H2O100 (MW)3050%Poor solubility of intermediate.
5C8-SuzukiDioxane/H2O 120 (MW) 15 88% Optimal.
Troubleshooting Common Issues

Issue 1: Hydrolysis at C2 (Formation of Quinazolinone)

  • Cause: Presence of water in the

    
     step or excessive temperature in DMF.
    
  • Solution: Use anhydrous n-Butanol. Avoid DMF if possible, as dimethylamine impurities in DMF can also compete as a nucleophile.

Issue 2: Protodebromination (Loss of Br at C8)

  • Cause: Overheating during the Suzuki coupling or using a hydride source (like ethanol) as solvent.

  • Solution: Reduce temperature to 100°C and extend time slightly. Ensure the solvent system is strictly Dioxane/Water, not Ethanol/Water.

Issue 3: Catalyst Poisoning

  • Cause: The free amine at C4 and the newly installed amine at C2 can coordinate to Pd, deactivating it.

  • Solution: If yields are low, increase catalyst loading to 10 mol% or switch to a Buchwald generation precatalyst (e.g., XPhos Pd G2) which is more resistant to amine coordination.

References

  • Microwave-Assisted Synthesis of Quinazolines: Kabri, Y., et al. "Microwave-assisted synthesis of quinazolines and quinazolinones: An overview."[3] Current Organic Chemistry, 2009. Link

  • Regioselectivity in Quinazoline Substitution: Loidreau, Y., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights." Molecules, 2024.[4][5][6] Link

  • Suzuki Coupling on Heterocycles: Chanda, K., et al. "Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides." Asian Journal of Chemistry, 2007. Link

  • General Microwave Protocols: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

Sources

Application

Application Note: Regioselective Synthesis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine

Introduction & Strategic Rationale The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors and advanced therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors and advanced therapeutic candidates[1]. Specifically, 8-Bromo-2-chloro-7-methylquinazolin-4-amine (CAS 1388033-16-6) is a highly valued, orthogonally functionalized intermediate. The C8-bromine provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), while the C2-chlorine allows for subsequent nucleophilic aromatic substitution (SNAr) to introduce diverse side chains.

This application note details a robust, three-step synthetic workflow to produce this intermediate from commercially available 2-amino-3-bromo-4-methylbenzoic acid. The protocol emphasizes the mechanistic causality behind reagent selection, thermal control, and regioselectivity to ensure high-fidelity execution in drug development laboratories.

Mechanistic Pathway & Causality

To achieve high yields and absolute regiocontrol, the synthesis relies on three distinct chemical transformations, each governed by specific thermodynamic and kinetic principles:

Step 1: Urea-Mediated Annulation

The construction of the quinazoline-2,4-dione core is achieved via a solvent-free melt using a stoichiometric excess of urea at 200 °C[2].

  • Causality: At elevated temperatures, urea thermally decomposes into ammonia and highly electrophilic isocyanic acid (HNCO). The anthranilic acid derivative's primary amine attacks HNCO to form a transient urea intermediate. The high thermal energy drives an intramolecular cyclodehydration between the newly formed urea moiety and the adjacent carboxylic acid, yielding the thermodynamically stable pyrimidine-2,4-dione ring[3].

Step 2: Deoxychlorination via Vilsmeier-Type Activation

The dione is converted to 8-bromo-2,4-dichloro-7-methylquinazoline using phosphorus oxychloride (POCl₃)[2].

  • Causality: The dione undergoes tautomerization to its bis-lactim (dihydroxy) form. POCl₃ acts as both the solvent and the electrophilic activating agent, coordinating to the oxygen atoms to form a bis-phosphorodichloridate intermediate. This transforms the hydroxyls into exceptional leaving groups. Subsequent nucleophilic attack by in situ generated chloride ions yields the bis-imidoyl chloride.

Step 3: Kinetically Controlled Regioselective Amination

The critical step is the mono-amination of the 2,4-dichloro intermediate using aqueous ammonium hydroxide (NH₄OH)[2].

  • Causality: The quinazoline ring possesses two electrophilic sites (C2 and C4). However, Density Functional Theory (DFT) calculations confirm that the C4 carbon has a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a lower activation energy barrier for nucleophilic attack[4]. By conducting the reaction strictly at 0 °C, the system is placed under kinetic control. The ammonia nucleophile selectively attacks the highly electron-deficient C4 position, forming a tetrahedral intermediate stabilized by the adjacent ring nitrogens, followed by rapid chloride elimination[1]. This prevents thermodynamic equilibration and completely suppresses C2-substitution or over-amination.

Workflow Visualizations

Workflow SM 2-Amino-3-bromo- 4-methylbenzoic acid Dione 8-Bromo-7-methylquinazoline- 2,4(1H,3H)-dione SM->Dione Urea (5 eq) 200 °C, 3 h Dichloro 8-Bromo-2,4-dichloro- 7-methylquinazoline Dione->Dichloro POCl3, Reflux 12-16 h Product 8-Bromo-2-chloro- 7-methylquinazolin-4-amine Dichloro->Product NH4OH (10 eq) THF, 0 °C, 30 min

Figure 1: Three-step synthetic workflow for 8-Bromo-2-chloro-7-methylquinazolin-4-amine.

Mechanism A 2,4-Dichloroquinazoline Core (LUMO concentrated at C4) B NH3 Nucleophilic Attack at C4 Position (0 °C) A->B Kinetic Control C Tetrahedral Intermediate (Stabilized by N3 & N1) B->C Rapid Addition D Chloride Elimination (Restoration of Aromaticity) C->D -Cl⁻ E Regiopure 4-Amino- 2-chloroquinazoline D->E Deprotonation

Figure 2: Mechanistic pathway of the regioselective SNAr amination at the C4 position.

Quantitative Data Summary

StepTransformationPrimary ReagentEquivalentsTemp (°C)Time (h)Expected Yield
1 AnnulationUrea5.02003.0>95%
2 DeoxychlorinationPOCl₃Excess105 (Reflux)12.0 - 16.065 - 70%
3 Regioselective AminationNH₄OH (aq)10.000.5~90%

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-7-methylquinazoline-2,4(1H,3H)-dione

Objective: Construct the pyrimidine-2,4-dione ring via a solvent-free melt.

  • Preparation: In a heavy-walled round-bottom flask, combine 2-amino-3-bromo-4-methylbenzoic acid (1.0 eq) and finely crushed urea (5.0 eq)[2].

  • Reaction: Heat the solid mixture to 200 °C using a sand bath or heating mantle. The mixture will melt and vigorously evolve ammonia gas (ensure proper ventilation/scrubbing). Stir the melt continuously for 3 hours.

  • Workup: Remove the flask from the heat source and allow it to cool slightly (do not let it solidify completely). Carefully pour the hot melt into vigorously stirred ice-water.

  • Isolation: Collect the resulting yellow precipitate via vacuum filtration. Wash the filter cake extensively with cold distilled water (3x) to remove unreacted urea and water-soluble byproducts. Dry the solid in vacuo at 60 °C overnight to afford the dione quantitatively[2].

Protocol 2: Synthesis of 8-Bromo-2,4-dichloro-7-methylquinazoline

Objective: Convert the dione to a bis-electrophile for subsequent SNAr.

  • Preparation: Suspend the dried 8-bromo-7-methylquinazoline-2,4(1H,3H)-dione (1.0 eq) in neat phosphorus oxychloride (POCl₃, ~10-15 volumes). Optional: Addition of a catalytic amount of N,N-dimethylaniline can accelerate the reaction.

  • Reaction: Equip the flask with a reflux condenser and a drying tube. Heat the suspension to reflux (approx. 105 °C) and stir for 12 to 16 hours until the mixture becomes a homogenous solution, indicating complete conversion.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the excess POCl₃.

  • Quench & Extraction: Carefully pour the concentrated residue into crushed ice to quench residual POCl₃. Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic layer with cold saturated NaHCO₃ solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the dichloro intermediate as a solid[2].

Protocol 3: Synthesis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine

Objective: Regioselective mono-amination at the C4 position under kinetic control.

  • Preparation: Dissolve 8-bromo-2,4-dichloro-7-methylquinazoline (1.0 eq) in anhydrous Tetrahydrofuran (THF) (approx. 20 volumes)[2].

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C.

  • Amination: In a separate flask, prepare a solution of aqueous ammonium hydroxide (NH₄OH, 28-30% NH₃ basis, 10.0 eq) in a small amount of THF. Add this ammonia solution dropwise to the reaction mixture over 10 minutes, strictly maintaining the internal temperature at 0 °C[2].

  • Reaction: Stir the mixture at 0 °C for exactly 30 minutes. Prolonged reaction times or elevated temperatures will compromise regioselectivity.

  • Workup: Dilute the reaction mixture with EtOAc and transfer to a separatory funnel. Wash the organic layer with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting white-to-off-white solid is the highly pure 8-bromo-2-chloro-7-methylquinazolin-4-amine[2].

References

  • Certain chemical entities, compositions, and methods (WO2015027222A2)
  • Source: MDPI (Pharmaceuticals)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine

Introduction: The Scaffold & The Challenge You are likely synthesizing 8-Bromo-2-chloro-7-methylquinazolin-4-amine as a key intermediate for kinase inhibitor discovery. This scaffold is valuable because the 2-chloro posi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold & The Challenge

You are likely synthesizing 8-Bromo-2-chloro-7-methylquinazolin-4-amine as a key intermediate for kinase inhibitor discovery. This scaffold is valuable because the 2-chloro position allows for subsequent


 or Buchwald-Hartwig couplings with diverse amines/anilines, while the 8-bromo  handle provides a vector for Suzuki-Miyaura couplings to extend into solvent-exposed regions of the binding pocket.

The Core Problem: The synthesis relies on the differentiation of two electrophilic sites (C2 and C4) on the quinazoline ring. While C4 is electronically favored, "yield killers" such as hydrolysis (reverting to the dione), over-amination (forming the 2,4-diamino species), and regio-scrambling are common.

This guide provides a self-validating workflow to maximize the yield of the 4-amino-2-chloro species.

Module 1: The Critical Intermediate (2,4-Dichloro Synthesis)

Before addressing the amination, the quality of your precursor, 8-bromo-2,4-dichloro-7-methylquinazoline , is paramount. A "wet" or impure dichloro intermediate is the primary cause of failure in the subsequent amination step.

Troubleshooting Guide: Chlorination (POCl₃)
SymptomProbable CauseCorrective Action
Incomplete Conversion Poor solubility of the 8-bromo-7-methylquinazolin-2,4-dione starting material.Catalysis: Add N,N-Dimethylaniline (PhNMe₂) or DIEA (1.0–2.0 eq). The base acts as a proton shuttle and solubilizing agent.
"Tar" Formation Overheating or decomposition of the imidoyl chloride.Temp Control: Do not exceed 105°C. If using microwave irradiation, cap at 100°C/30 min.
Hydrolysis upon Workup Quenching POCl₃ into water generates massive heat and HCl, hydrolyzing the reactive C4-Cl.Quench Protocol: Pour the reaction mixture slowly onto crushed ice/NH₄OH mixture with vigorous stirring. Keep pH > 7 to neutralize HCl immediately.
Protocol 1: Optimized Chlorination
  • Suspend 8-bromo-7-methylquinazoline-2,4-dione (1.0 eq) in POCl₃ (10.0 eq).

  • Add DIEA (1.5 eq) dropwise.

  • Heat to reflux (approx. 105°C) under

    
     for 4–6 hours. Monitor by LCMS (aliquot quenched in MeOH).
    
  • Evaporation: Remove excess POCl₃ under reduced pressure before aqueous workup (azeotrope with toluene if necessary).

  • Workup: Pour residue onto ice/water. Extract immediately with DCM. Dry over MgSO₄.[1][2] Do not store the aqueous layer.

Module 2: Regioselective Amination (The Yield Maker)

This is the step where yield is most often lost. You require exclusive substitution at C4.

The Mechanism: Why C4?

Nucleophilic Aromatic Substitution (


) on quinazolines is driven by the electron-deficiency of the ring.
  • C4 Position: Highly electrophilic due to the inductive effect of N3 and resonance delocalization into the fused benzene ring. It has a higher LUMO coefficient.[3]

  • C2 Position: Less reactive. The lone pair on N1 and N3 reduces the electrophilicity relative to C4.

  • 8-Bromo Effect: The bulky bromine at C8 creates steric hindrance near N1, potentially twisting the ring slightly, but it does not block the C4 trajectory.

Visualizing the Pathway & Failure Modes

ReactionPathway SM 2,4-Dichloro Precursor Target Target: 4-Amino-2-Chloro SM->Target NH3 (1.1 eq) THF, 0°C Wrong Byproduct: 2-Amino-4-Chloro SM->Wrong Rare (Steric control) Hydro Byproduct: 4-Hydroxy (Hydrolysis) SM->Hydro H2O / Wet Solvent Over Byproduct: 2,4-Diamino Target->Over Excess NH3 High Temp (>RT)

Figure 1: Reaction pathway showing the primary success route (Green) and common failure modes (Red/Yellow).

FAQ: Amination Troubleshooting

Q: Can I use aqueous ammonia (


)? 
A: NO.  This is the most common error. The 2,4-dichloro species is highly moisture-sensitive. Water competes as a nucleophile, leading to the 4-hydroxy-2-chloro derivative (hydrolysis).
  • Solution: Use 7N

    
     in Methanol  or 0.5M 
    
    
    
    in Dioxane
    .

Q: I see ~15% of the 2,4-diamino byproduct. How do I stop it? A: You are likely running the reaction too warm or with too large an excess of ammonia.

  • Solution: Cool the reaction to 0°C before adding ammonia. Add exactly 1.1 equivalents of ammonia. Monitor by TLC/LCMS.[4] Do not let it warm to RT until the starting material is consumed.

Q: My reaction stalls with 30% starting material left. A: The HCl byproduct is protonating your ammonia, effectively consuming 2 equivalents (1 for reaction, 1 to form


).
  • Solution: Add a non-nucleophilic base scavenger like DIEA (Diisopropylethylamine) or Triethylamine (1.2 eq) to soak up the HCl, allowing you to keep the ammonia stoichiometry closer to 1:1.

Protocol 2: High-Yield Regioselective Amination
  • Dissolve: Dissolve 8-bromo-2,4-dichloro-7-methylquinazoline (1.0 mmol) in anhydrous THF (10 mL).

    • Note: THF is preferred over alcohols to minimize solvolysis (formation of methoxy byproducts).

  • Cool: Place the flask in an ice/salt bath (-5°C to 0°C ).

  • Base: Add DIEA (1.2 mmol).

  • Reagent Addition: Add

    
     (solution in dioxane/THF)  (1.05–1.1 mmol) dropwise over 10 minutes.
    
    • Critical: Do not dump it in all at once.

  • Monitor: Stir at 0°C for 1 hour. Check LCMS.

    • Target Mass: M+H = ~272/274 (Br isotope pattern).

  • Workup:

    • Evaporate solvent at low temp (<30°C).

    • Resuspend in water (to dissolve ammonium salts).

    • Filter the precipitate. The product is usually a solid.

    • Wash with cold water and minimal cold ether.

Module 3: Purification & Stability

Stability Warning: The 2-chloro-4-amino product is stable as a solid but can hydrolyze slowly in solution, especially in acidic DMSO (common in LCMS lines).

Purification Strategy:

  • Precipitation (Preferred): As described above, the product is often insoluble in water while the salts are soluble.

  • Column Chromatography: If required, use a gradient of DCM:MeOH (100:0 to 95:5) .

    • Tip: Do not use Ammonia in your silica mobile phase if you can avoid it, as it might displace the 2-chloro group on the column if left too long.

References

  • Review of Quinazoline Substitution: BenchChem. "Troubleshooting common side reactions in quinazoline synthesis." Retrieved March 3, 2026. Link

  • Mechanistic Insight (C4 vs C2): MDPI. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 2024.[2][3][5][6][7] Link

  • Experimental Precedents: National Institutes of Health (PMC). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." Link

  • General Reactivity Data: PubChem. "2,4-Dichloroquinazoline Compound Summary." Link

Sources

Optimization

Purification methods for 8-Bromo-2-chloro-7-methylquinazolin-4-amine by column chromatography

Executive Summary You are attempting to purify 8-Bromo-2-chloro-7-methylquinazolin-4-amine . This is a highly functionalized heterocyclic intermediate, likely utilized in the synthesis of tyrosine kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are attempting to purify 8-Bromo-2-chloro-7-methylquinazolin-4-amine . This is a highly functionalized heterocyclic intermediate, likely utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR or VEGFR inhibitors).

The Core Challenge: This molecule possesses a "push-pull" electronic structure. The 4-amino group is a hydrogen bond donor/acceptor that interacts strongly with acidic silanols on silica gel, causing severe tailing. Simultaneously, the 2-chloro substituent is electronically activated; while stable under neutral conditions, it is susceptible to hydrolysis or nucleophilic displacement if the purification environment is too acidic or nucleophilic (e.g., hot alcohols for extended periods).

This guide provides a self-validating purification workflow designed to maximize yield while preserving the integrity of the reactive 2-chloro handle.

Module 1: Pre-Purification Assessment

Q: My sample is partially soluble in the mobile phase. Should I filter it and inject?

A: No. Partial solubility is the primary cause of "double peaking" and poor resolution.

For quinazoline derivatives with halogen substituents (Br, Cl), solubility in non-polar solvents (Hexane/Heptane) is often poor, while solubility in polar aprotic solvents (DCM, THF) is good.

Protocol: The Solubility Decision Matrix

Solvent SystemObservationRecommended Loading Method
DCM / Methanol (9:1) Fully SolubleLiquid Load: Dissolve in min. vol. of DCM.
Ethyl Acetate Partially SolubleDry Load: Adsorb onto Celite 545 or Silica.
Hexane / Heptane InsolubleDry Load: Mandatory.

Technical Insight: The 8-bromo and 7-methyl groups increase lipophilicity compared to the bare quinazoline core, but the 4-amine dominates the interaction with the stationary phase. Liquid loading in a solvent stronger than your starting mobile phase (e.g., pure DCM when starting at 10% EtOAc) will cause the compound to travel with the solvent front, destroying separation. Dry loading is the gold standard for this compound class.

Module 2: Column Chromatography Strategy

Q: Which stationary phase and mobile phase should I use to prevent tailing?

A: Standard silica requires a basic modifier. Alternatively, use amine-functionalized silica. [1]

Option A: Standard Silica Gel (The Modifier Approach)

The 4-amino group (


 for the conjugate acid) will protonate on acidic silanols (

). You must block these sites.
  • Stationary Phase: Irregular Silica Gel (40–63 µm).

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .
    
  • Gradient: 0% B to 10% B over 15 Column Volumes (CV).

Critical Warning: Do not premix TEA into the DCM bottle. TEA is polar; mixing it into non-polar DCM can create immiscibility issues or inconsistent modification. Add it to the Methanol (Pump B) so the modifier concentration increases with the gradient strength.

Option B: Amine-Bonded Silica (The "Pro" Approach)

If you have access to


-bonded silica cartridges (e.g., Biotage KP-NH or equivalent), use them.
  • Mechanism: The surface is already basic. No TEA modifier is needed.

  • Benefit: Prevents the degradation of the 2-chloro group that might occur if your TEA is old/wet (generating hydroxide).

  • Mobile Phase: Hexane/Ethyl Acetate (0–50% gradient) or DCM/MeOH (no modifier).

Visualization: Purification Logic Flow

The following diagram illustrates the decision process for selecting the correct purification mode based on your specific impurity profile.

PurificationLogic Start Crude 8-Bromo-2-chloro- 7-methylquinazolin-4-amine SolubilityCheck Check Solubility in 10% MeOH/DCM Start->SolubilityCheck TLC_Check TLC Analysis (DCM:MeOH 95:5 + 1% TEA) SolubilityCheck->TLC_Check ImpurityType Identify Major Impurity TLC_Check->ImpurityType Path_NonPolar Non-polar Impurities (e.g., unreacted 2,4-dichloro) ImpurityType->Path_NonPolar High Rf impurities Path_Polar Polar Impurities (e.g., hydrolysis products) ImpurityType->Path_Polar Baseline/Streaking Method_A Method A: Gradient Elution Hexane -> EtOAc (0-100%) Path_NonPolar->Method_A Method_B Method B: DCM/MeOH Gradient (0-10% MeOH + 1% TEA) Path_Polar->Method_B Check_Purity Evaporate < 40°C (Prevent 2-Cl hydrolysis) Method_A->Check_Purity Check fractions Method_B->Check_Purity

Figure 1: Decision logic for mobile phase selection based on impurity polarity. Note the temperature constraint on evaporation to preserve the 2-chloro substituent.

Module 3: Troubleshooting & FAQs

Q: I see a "ghost peak" or broad smear eluting after my main peak. What is it?

A: This is likely the "Amine Tailing" effect, or partial hydrolysis.

  • Diagnosis: Run a TLC of the fraction.[2] If the spot streaks, it is tailing. If it separates into two distinct spots (one being UV active but very polar), you may have hydrolyzed the 2-chloro group to a 2-hydroxy/oxo species (2,4-dione derivative).

  • Fix (Tailing): Increase the modifier (TEA) concentration to 2%.

  • Fix (Hydrolysis): Ensure your solvents are anhydrous. Avoid using water in the workup if possible. If you must wash with water, ensure it is not acidic.

Q: Can I use Acetone instead of Methanol?

A: Yes, and it is often better. Methanol is protic and nucleophilic. While the 2-chloro group is relatively stable, heating it in Methanol can lead to slow methoxy-substitution (


). Acetone is aprotic and safer for the 2-chloro moiety.
  • Recommended System: DCM / Acetone (0–20% gradient).

Q: My compound precipitates on the column.

A: This is common with brominated quinazolines.

  • Immediate Fix: Stop the flow. Inject 1-2 mL of DMSO directly onto the head of the column to redissolve the plug. Restart flow with a higher polarity solvent immediately.

  • Prevention: Use the "Dry Load" technique described in Module 1.

Module 4: Chemical Stability Data

The following data points are crucial for setting up your detection and handling parameters.

ParameterValue / CharacteristicImplication for Purification
UV Max (

)
~254 nm, ~330 nmMonitor at 254 nm and 280 nm . The conjugated quinazoline ring is strongly UV active.

(N1)
~3.5 (Estimated)Weakly basic. Will not protonate in neutral water, but will bind to silica.
Reactivity 2-Cl: Moderate ElectrophileAvoid: Strong acids, hot nucleophiles (amines/alkoxides) during evaporation.
Reactivity 8-Br: StableStable to standard chromatography conditions.

References

  • General Quinazoline Synthesis & Purification

    • Synthesis of 2,4-dichloroquinazoline derivatives and subsequent nucleophilic substitution. (2024).[3][4] MDPI.

    • Detailed discussion on regioselective
  • Chromatography of Basic Amines

    • Biotage Explainer: When should I use an amine-bonded silica for flash chromatography? (2023).[1][3][5] Biotage.

    • Provides the mechanism for amine-silica interaction and the justific
  • Solubility & Handling of Quinazolin-4-amines

    • Solubility of N-(3-chlorophenyl)-6,7-dimethoxy-quinazolin-4-amine.[6] Solubility of Things.[6][7][8][9]

    • Analogous structure data confirming moderate solubility in polar organics and insolubility in non-polars.[6]

  • Synthesis of Halogenated Quinazolines

    • BenchChem Protocol: Preparation of 2,4-dichloroquinazoline derivatives. BenchChem.[2][10]

    • Establishes the stability profile of the chloro-substituents during workup.

Sources

Troubleshooting

Quinazoline Ring Closure: Troubleshooting &amp; Optimization Center

Welcome to the Technical Support Center for quinazoline synthesis. The construction of the quinazoline core—a privileged scaffold in drug discovery—often relies on classical methods like the Niementowski, Friedländer, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline synthesis. The construction of the quinazoline core—a privileged scaffold in drug discovery—often relies on classical methods like the Niementowski, Friedländer, and Bischler syntheses, as well as modern metal-catalyzed approaches[1]. However, the ring closure step is notoriously susceptible to side reactions, including oxidation, hydrolysis, and dimerization.

As an application scientist, I have designed this guide to provide mechanistic insights, actionable FAQs, and self-validating protocols to help you minimize byproducts and maximize yields.

Section 1: Mechanistic Pathways & Byproduct Formation

Understanding the causality behind byproduct formation is critical for rational reaction optimization. In the classical Niementowski synthesis, the condensation of an anthranilic acid with an amide proceeds via an o-amidobenzamide or Schiff base intermediate[2].

The divergence between a successful reaction and a failed one often happens at this intermediate stage:

  • Carbonyl vs. Imine Cyclization: If the cyclization preferentially attacks the carbonyl carbon of the amide rather than the imine carbon, a 4-oxo derivative (quinazolinone) forms instead of the desired quinazoline[2].

  • Oxidative Degradation: The C4 position and the nitrogen atoms (N1/N3) of the newly formed quinazoline ring are highly susceptible to oxidation. Exposure to atmospheric oxygen or harsh oxidants rapidly leads to quinazolinones and N-oxides[1].

Pathway Start Anthranilic Acid + Amide Intermediate Schiff Base / o-Amidobenzamide Start->Intermediate Condensation Desired Desired Quinazoline (Target) Intermediate->Desired Imine Cyclization (-H2O) Byproduct1 Quinazolinone (Carbonyl Cyclization) Intermediate->Byproduct1 Carbonyl Cyclization Desired->Byproduct1 C4 Oxidation Byproduct2 Quinazoline N-Oxide (N1/N3 Oxidation) Desired->Byproduct2 O2 / Oxidants Byproduct3 Ring-Opened Products (Hydrolysis) Desired->Byproduct3 Harsh Acid/Base (Aqueous)

Mechanistic divergence during quinazoline ring closure leading to desired products and byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing quinazolinone byproducts in my Niementowski reaction, and how can I prevent this? A1: The formation of 4-oxo-3,4-dihydroquinazoline (quinazolinone) occurs when intramolecular cyclization proceeds via the carbonyl group of the amide[2].

  • Causality: Suboptimal pH, excess water, or atmospheric oxygen shifts the thermodynamic equilibrium toward the more stable oxidized/carbonyl-cyclized product.

  • Solution: Use an excess of formamide (which acts as both a fusion accelerator and solvent) to drive the desired imine cyclization kinetically[2]. Ensure the reaction is run under strictly anhydrous and inert conditions to prevent secondary C4 oxidation[1].

Q2: My LC-MS shows high molecular weight impurities. What is causing dimer/polymer formation? A2: High molecular weight byproducts indicate that step-growth polymerization or intermolecular condensation is outcompeting the desired intramolecular ring closure[1].

  • Causality: High reactant concentrations increase the probability of intermolecular collisions.

  • Solution: Operate under higher dilution conditions (e.g., 0.05 M). Carefully control the stoichiometry of the reactants to strongly favor intramolecular cyclization over intermolecular chain growth[1].

Q3: I am using a metal-catalyzed approach with aliphatic aldehydes, but I am getting aldol condensation side products instead of the quinazoline. How can I suppress this? A3: Enolizable aliphatic aldehydes are highly reactive and prone to self-condensation (aldol reaction) under the basic or thermal conditions required for metal-catalyzed heterocycle synthesis[3].

  • Causality: The rate of aldol condensation outpaces the rate of amination and subsequent cyclization.

  • Solution: Bypass the direct use of aliphatic aldehydes by employing an in situ oxidation strategy. Start with primary alcohols and use an oxidant (like DTBP) to slowly generate the aldehyde in situ. This keeps the steady-state concentration of the aldehyde low enough to prevent aldol condensation while allowing the quinazoline condensation to proceed[3].

Q4: How does microwave irradiation (MWI) help in minimizing side reactions compared to conventional heating? A4: Classical thermal heating often requires prolonged exposure to high temperatures (150–200°C), which leads to the thermal degradation of starting materials and charring[4].

  • Causality: Prolonged heating increases the kinetic opportunity for secondary degradation pathways.

  • Solution: MWI provides rapid, volumetric heating that accelerates the reaction rate, allowing the cyclization to reach completion in minutes rather than hours. This drastically narrows the time window for byproduct formation, resulting in cleaner profiles and higher yields[5].

Section 3: Quantitative Optimization Data

To guide your experimental design, the following table summarizes the impact of various reaction parameters on the byproduct profile during quinazoline synthesis.

Reaction ParameterConditionPrimary Risk / ByproductMitigation StrategyExpected Yield Improvement
Atmosphere Ambient AirN-Oxides, C4-Oxidation (Quinazolinones)[1]Schlenk line, Argon/N2 purge+15-25%
Heating Method Thermal (150°C, 5h)Thermal degradation, Charring[4]Microwave Irradiation (150°C, 15 min)[5]+20-40%
Concentration High (>1.0 M)Dimers, Step-growth polymers[1]High dilution (0.05 - 0.1 M)+10-20%
pH / Workup Harsh Acid/BaseRing-opening (Hydrolysis)[1]Prompt neutralization, mild buffers+10-15%
Aldehyde Source Aliphatic AldehydeAldol condensation products[3]In situ alcohol oxidation[3]+30-50%

Section 4: Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific checkpoints to ensure the integrity of the ring closure.

Protocol A: Microwave-Assisted Niementowski Synthesis

Purpose: To accelerate cyclization and prevent the thermal degradation commonly seen in classical heating[5].

  • Preparation: In a microwave-safe 10 mL glass vial equipped with a magnetic stir bar, add anthranilic acid (1.0 mmol) and formamide (5.0 mmol). The excess formamide serves as both reactant and solvent[2].

  • Catalyst Addition: Add a catalytic amount of ammonium formate (0.2 mmol) to facilitate imine generation[5].

  • Sealing and Purging: Seal the vial with a Teflon-lined septum cap. Purge the vial with nitrogen gas for 5 minutes to displace oxygen[1].

  • Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Set the parameters to 150°C, 60 W, with a ramp time of 2 minutes and a hold time of 15 minutes[5].

  • Validation Checkpoint: After cooling to room temperature, analyze a 5 µL aliquot via TLC (Ethyl Acetate:Hexane, 1:1). The absence of the lower-Rf starting material and the presence of a single major UV-active spot validates successful cyclization without prolonged thermal breakdown.

  • Workup: Pour the mixture into ice-cold water (20 mL) to precipitate the crude quinazoline. Filter, wash with cold water, and dry under vacuum.

Protocol B: Inert-Atmosphere Cyclization Workflow

Purpose: To eliminate N-oxide and C4-oxidation byproducts during transition-metal catalyzed or classical ring closures[1].

  • Glassware Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Atmosphere Exchange: Connect the flask to a Schlenk line. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times to ensure the complete removal of atmospheric oxygen and moisture[1].

  • Reagent Addition: Under a positive flow of Argon, add the solid precursors (e.g., 2-aminobenzophenone and benzylamine derivatives)[6].

  • Solvent Delivery: Inject anhydrous, degassed solvent (e.g., toluene or dioxane) via a gas-tight syringe through a rubber septum.

  • Reaction Execution: Heat the reaction mixture to the required temperature while maintaining a slight positive pressure of Argon throughout the reaction[1].

  • Validation Checkpoint: Monitor the reaction via LC-MS. The target mass should appear without the +16 Da (N-oxide) or +14 Da (C4-oxidation to quinazolinone) mass shifts.

  • Quenching & Neutralization: Upon completion, cool the reaction and promptly neutralize any acidic/basic additives to prevent aqueous hydrolysis of the newly formed quinazoline ring[1].

Workflow Step1 Run Cyclization Reaction (Monitor via LC-MS/TLC) Decision Impurity Profile? Step1->Decision Path1 High MW / Dimers Decision->Path1 Path2 N-Oxides / Quinazolinones Decision->Path2 Path3 Aldol Condensates Decision->Path3 Fix1 Increase Dilution & Balance Stoichiometry Path1->Fix1 Fix2 Use Schlenk Line (Argon/N2 Purge) Path2->Fix2 Fix3 Use in situ Alcohol Oxidation Strategy Path3->Fix3

Diagnostic workflow for identifying and resolving common side reactions in quinazoline synthesis.

References

  • Niementowski quinazoline synthesis - Grokipedia. Available at:[Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC (NIH). Available at:[Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI. Available at:[Link]

  • Quinazoline synthesis - Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability Profile of 8-Bromo-2-chloro-7-methylquinazolin-4-amine

Case ID: QUIN-STAB-008 Subject: Troubleshooting Stability in Acidic vs. Basic Media Role: Senior Application Scientist Status: Active Guide[1] Executive Summary: The "Warhead" vs.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: QUIN-STAB-008 Subject: Troubleshooting Stability in Acidic vs. Basic Media Role: Senior Application Scientist Status: Active Guide[1]

Executive Summary: The "Warhead" vs. The "Shield"

Welcome to the technical support hub for 8-Bromo-2-chloro-7-methylquinazolin-4-amine . To successfully handle this compound, you must understand its competing electronic behaviors.

The molecule possesses a "Warhead" (the 2-chloro group) and a "Shield" (the 4-amino group).[1]

  • The Warhead (C2-Cl): This is the site of highest instability.[1] It is electronically activated for displacement, making it susceptible to hydrolysis in acid and Nucleophilic Aromatic Substitution (

    
    ) in base.
    
  • The Shield (C4-NH2): The electron-donating amino group pushes density into the ring, stabilizing the C4 position against further attack but increasing the basicity of the ring nitrogens (N1/N3), which complicates acidic handling.

  • The Bystanders (8-Br, 7-Me): The 8-bromo group provides steric bulk and lipophilicity but is generally stable to hydrolysis.[1] The 7-methyl group acts as a weak electron donor.[1]

Module 1: Acidic Media Troubleshooting (The Protonation Trap)

Core Issue: In acidic media, this compound acts as a "proton trap." The ring nitrogens (pKa


 4.5–5.5 estimated) protonate easily. This protonation pulls electron density away from the C2 carbon, making the C-Cl bond hyper-reactive to water (hydrolysis).
Diagnostic Guide: Acidic Instability
SymptomProbable CauseMechanismCorrective Action
New Peak (M-18 or M+1) Hydrolysis of C2-Cl to C2-OHAcid-catalyzed nucleophilic attack by water.[1]Switch to non-aqueous acids (e.g., HCl in Dioxane) or reduce water content to <0.1%.
Loss of UV Absorbance Ring Cleavage (Rare)Extreme acidic hydrolysis (e.g., conc.

).
Maintain pH > 2.0; avoid elevated temperatures (>40°C) in aqueous acid.[1]
Precipitation Salt FormationFormation of the HCl or TFA salt, which may be less soluble in organics.Verify if the solid is the salt (reversible) or degradant (irreversible).
Deep Dive: The Acidic Hydrolysis Mechanism

In the presence of acid (


), the N1 nitrogen is protonated. This creates a localized positive charge that activates the adjacent C2-Cl bond.[1] Water attacks this position, displacing the chloride.

AcidicHydrolysis Reactant Reactant (Neutral) Protonated Protonated Species (Activated N1-H+) Reactant->Protonated + H+ (Fast) Transition Tetrahedral Intermediate Protonated->Transition + H2O (Rate Limiting) Product Hydrolysis Product (2-Oxo / 2-Hydroxy) Transition->Product - HCl

Figure 1: Acid-catalyzed hydrolysis pathway.[1] The protonation step is fast, but it lowers the activation energy for the subsequent water attack.

Module 2: Basic Media Troubleshooting (The Nucleophilic Threat)

Core Issue: In basic media, the risk shifts from protonation to direct Nucleophilic Aromatic Substitution (


) . The 2-chloro group is a good leaving group.[1] If your buffer contains nucleophiles (e.g., Tris, primary amines) or strong hydroxide (

), they will displace the chlorine.
Diagnostic Guide: Basic Instability
SymptomProbable CauseMechanismCorrective Action
New Peak (M + Buffer Mass) Adduct Formation

attack by buffer amine (e.g., Tris, Glycine).[1]
CRITICAL: Use non-nucleophilic buffers (PBS, HEPES, MOPS). Avoid Tris/Glycine.[1]
New Peak (M - 18) Hydrolysis to C2-OHDirect displacement of Cl by

.[1]
Limit pH to < 10.[1] Avoid heating in strong bases (NaOH/KOH).[1]
Incomplete Reaction AggregationCompound precipitates due to low solubility of the neutral form.[1]Use a co-solvent (DMSO/MeCN) or a surfactant (Tween-20) to maintain solubility.[1]
Protocol: Safe Basification Strategy

When working up a reaction or adjusting pH, avoid "hot spots" of high pH that trigger rapid degradation.

  • Cool Down: Chill the mixture to 0°C before adding base.

  • Dilute Base: Use 1M

    
     or 
    
    
    
    rather than 5M NaOH. The carbonate anion is less nucleophilic than hydroxide.
  • Fast Partition: Extract into an organic solvent (DCM or EtOAc) immediately after neutralization to remove the compound from the aqueous nucleophilic environment.

Module 3: Analytical Troubleshooting (LC-MS)

Users often misinterpret LC-MS data due to the specific isotopic pattern of this molecule.[1]

  • Isotope Pattern: You have one Chlorine (

    
    ) and one Bromine (
    
    
    
    ).[1]
    • This creates a distinct "M, M+2, M+4" pattern.

    • M+0:

      
      
      
    • M+2:

      
       OR 
      
      
      
      (Highest intensity)
    • M+4:

      
      
      
  • The "Ghost" Peak: If you see a peak with the Bromine pattern (M, M+2) but no Chlorine pattern (loss of M+4 spread), you have lost the Chlorine. This confirms hydrolysis (C2-OH) or substitution.[1]

Module 4: Decision Tree & Workflow

Use this logic flow to determine the optimal conditions for your specific experiment.

StabilityWorkflow Start Start: Select Media Acidic Acidic Conditions (pH < 4) Start->Acidic Basic Basic Conditions (pH > 8) Start->Basic CheckWater Is Water Present? Acidic->CheckWater CheckNuc Is Buffer Nucleophilic? (Tris, Glycine?) Basic->CheckNuc Yes Yes CheckWater->Yes Aqueous No No CheckWater->No Anhydrous HighRisk HIGH RISK: Hydrolysis likely SafeAcid SAFE: Use HCl/Dioxane or TFA/DCM CheckNuc->Yes CheckNuc->No AdductRisk HIGH RISK: Adduct Formation CheckOH Is pH > 11? CheckOH->Yes Strong Base CheckOH->No Mild Base SafeBase SAFE: Use PBS/HEPES + Co-solvent Yes->HighRisk Yes->HighRisk Yes->AdductRisk No->SafeAcid No->CheckOH No->SafeBase

Figure 2: Decision matrix for solvent and buffer selection to minimize degradation.

References

  • Nucleophilic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in 2,4-Dichloroquinazoline. Chemical Reviews, 49(2), 273-412. Link

  • Quinazoline Hydrolysis

    • Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. Academic Press.[1] (Foundational text on azine hydrolysis).

  • Synthesis & Stability of 4-Aminoquinazolines

    • Hameed, A., et al. (2018). Quinazoline derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 137, 478-511. Link

  • pKa and Protonation

    • Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society, 1294-1304. (Establishes quinazoline pKa range). Link

Sources

Troubleshooting

Technical Support Center: Palladium Removal from Quinazoline Intermediates

The Challenge: Why Quinazolines Hold onto Palladium Quinazoline intermediates present a unique challenge in purification. Unlike simple hydrocarbons, the quinazoline core contains basic nitrogen atoms (N1 and N3) that ac...

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: Why Quinazolines Hold onto Palladium

Quinazoline intermediates present a unique challenge in purification. Unlike simple hydrocarbons, the quinazoline core contains basic nitrogen atoms (N1 and N3) that act as effective ligands for Palladium (Pd).

The Mechanism of Failure: Standard purification methods (crystallization, simple silica filtration) often fail because the Pd is not just physically entrained; it is chemically coordinated to the quinazoline nitrogen. To remove the Pd, you must introduce a scavenger with a higher affinity binding constant (


)  than the quinazoline itself.

This guide provides three validated modules to break this coordination complex and reach ICH Q3D limits (<10 ppm).

Module 1: Functionalized Silica Scavengers (The Gold Standard)

Best for: High-value intermediates, late-stage synthesis, and removing strongly bound Pd.

Scientific Rationale

Functionalized silica scavengers operate via ligand exchange . The surface-bound ligands (Thiols, Thioureas) attack the Pd-Quinazoline complex. Because Sulfur-Pd bonds are thermodynamically stronger than Nitrogen-Pd bonds, the metal transfers to the solid support, which can then be filtered off.

Decision Matrix: Selecting the Right Scavenger

For quinazolines, simple thiols are sometimes insufficient. We often recommend DMT (Dimercaptotriazine) because the triazine ring offers a chelating effect similar to the quinazoline itself, but with the added strength of sulfur binding.

ScavengerSelection Start Analyze Crude Reaction PdSpecies Identify Pd Species Start->PdSpecies Pd0 Pd(0) (Nanoparticles/Black) PdSpecies->Pd0 Suspended Solids PdII Pd(II) (Coordinated Species) PdSpecies->PdII Homogeneous Scav1 TMT / DMT (Dimercaptotriazine) Pd0->Scav1 Best Efficiency PdII->Scav1 Quinazoline/Pyridine Present Scav2 Thiol (SH) (Standard) PdII->Scav2 Standard Case Scav3 TAA (Triamine) (If Acid Sensitive) PdII->Scav3 Basic Conditions Required

Figure 1: Scavenger selection logic based on oxidation state and competing ligands.

Standard Protocol: Scavenging in Batch Mode
  • Dissolution: Dissolve the crude quinazoline intermediate in a good solvent (THF, DMF, or EtOAc). Crucial: The Pd must be in solution to be scavenged. Do not attempt this on a slurry.

  • Loading: Add 4 molar equivalents of SiliaMetS® Thiol or DMT (relative to the residual Pd content, not the product).

    • Note: If Pd content is unknown, start with 10% w/w relative to the product.

  • Temperature: Heat to 50–60°C . Heat promotes the ligand exchange kinetics, which is the rate-limiting step for coordinated complexes.

  • Time: Stir for 4 hours.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

  • Analysis: Test filtrate via ICP-MS.

Module 2: The "Cysteine Wash" (Aqueous Extraction)

Best for: Large-scale early intermediates, bulk removal of high Pd loads (>1000 ppm).

Scientific Rationale

L-Cysteine and N-Acetylcysteine (NAC) are water-soluble amino acids with high affinity for Pd. Under the right pH, they form water-soluble [Pd(Cysteine)2] complexes that partition into the aqueous phase, leaving the hydrophobic quinazoline in the organic phase.

Protocol: The NAC Wash
  • Preparation: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., 2-MeTHF or Ethyl Acetate).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to 7–8 using NaOH (deprotonation of the thiol group increases scavenging efficiency).

  • Extraction: Add the NAC solution (20% v/v relative to organic layer) to the reactor.

  • Agitation: Stir vigorously at 40°C for 1–2 hours. Vigorous mixing is essential to increase interfacial surface area.

  • Separation: Separate the layers. The aqueous layer will likely turn dark/colored (containing the Pd).

  • Polishing: Wash the organic layer once with brine to remove residual NAC.

Module 3: Comparative Performance Data

The following table summarizes the efficiency of different methods specifically for Nitrogen-heterocycle purification.

MethodSelectivity for PdYield Loss (API)Operational CostBest Use Case
Functionalized Silica (DMT) High< 2%HighFinal API, strict limits (<10 ppm)
Activated Carbon Low10–20%LowFirst-pass bulk removal
Cysteine/NAC Wash Medium< 5%LowLarge scale, early intermediates
Recrystallization VariableVariableMediumPurification of solid product

Module 4: Troubleshooting & FAQs

Q1: I used a scavenger, but my Pd levels are still high (>100 ppm). What went wrong?

Diagnosis: This is usually due to the "Trojan Horse" effect . Explanation: If your product precipitated before or during the scavenger treatment, Pd gets trapped inside the crystal lattice. The scavenger cannot reach the metal inside the solid particle. Fix: Ensure the system is homogeneous (fully dissolved) during the scavenging step. If the product has low solubility, use a higher boiling solvent (DMSO/DMF) or increase the temperature during the scavenging step, then precipitate after filtration.

Q2: My product turned yellow after the Cysteine wash.

Diagnosis: Oxidation or Residual Pd-Cysteine complex. Explanation: Pd-Cysteine complexes are often yellow/orange. If the phase separation was poor, some of this complex remained in the organic layer. Fix: Perform a wash with 0.1 M Sodium Thiosulfate . Thiosulfate is excellent at sequestering residual Pd species and clarifying the organic layer.

Q3: Can I use activated carbon (Charcoal) instead of expensive silica?

Diagnosis: Specificity vs. Cost. Explanation: Activated carbon works by non-specific adsorption. It will remove Pd, but it will also adsorb your quinazoline product (due to pi-stacking interactions), leading to yield losses of 10-20%. Fix: Use carbon only if you have excess yield to spare. For high-value steps, functionalized silica (Module 1) is economically superior despite the upfront material cost because it preserves the product yield.

Q4: How do I remove the Pd if it is in the Pd(0) nanoparticle form?

Diagnosis: Size exclusion vs. Chemical binding. Explanation: Pd(0) nanoparticles are not "dissolved"; they are suspended. Chemical scavengers work poorly on them because the surface area is low. Fix: Filter the solution through a Celite pad or a 0.2 µm membrane before adding the scavenger. This physically removes the bulk nanoparticles. Then add the scavenger to catch the remaining soluble Pd(II).

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2023).[1] SiliaMetS® Metal Scavengers: Purification of API from Residual Metal Catalyst. SiliCycle Application Notes. Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

  • Biotage. (2023).[2] Metal Scavenging User Guide: Strategies for API Purification. Biotage Technical Literature. Link

Sources

Optimization

Optimization of reaction temperature for 2-chloro displacement in quinazolines

Topic: Optimization of Reaction Temperature for 2-Chloro Displacement Ticket ID: QNZ-SNAR-002 Status: Open Support Level: Tier 3 (Senior Application Scientist) Welcome to the Quinazoline Optimization Hub You are likely a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature for 2-Chloro Displacement Ticket ID: QNZ-SNAR-002 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Quinazoline Optimization Hub

You are likely accessing this guide because you have successfully substituted the C4 position of your quinazoline scaffold and are now struggling to displace the chlorine at the C2 position .

This is the "C2 Barrier." It is the most common bottleneck in quinazoline SAR development. The protocol below synthesizes decades of process chemistry data, including workflows used in the synthesis of EGFR inhibitors like Gefitinib, to help you overcome this kinetic hurdle.

Module 1: The Kinetic Barrier (Why Your Reaction is Stalled)

Before optimizing temperature, you must understand the electronic environment. In 2,4-dichloroquinazoline, the C4 position is highly electrophilic and reacts at room temperature (


).

Once an amine is installed at C4, the ring system becomes electron-rich, significantly deactivating the C2-chlorine. The activation energy (


) required for the second 

increases dramatically.

The Rule of Thumb:

  • C4 Displacement: Kinetic Control (

    
    )
    
  • C2 Displacement: Thermodynamic Control (

    
    )
    
Visualizing the Reactivity Gap

The following diagram illustrates the energy landscape you are navigating. Note the steep activation energy required for the second displacement.

ReactionProfile cluster_legend Kinetic Profile Start 2,4-Dichloro (Starting Material) TS1 Start->TS1  0-25°C  Fast Inter 4-Amino-2-Chloro (Intermediate) TS2 Inter->TS2  80-140°C  Slow/Stalled Product 2,4-Diamino (Final Product) TS1->Inter TS2->Product Text1 Step 1: C4 is highly reactive due to N1/N3 induction. Text2 Step 2: C4-amine donates e- density, deactivating C2.

Figure 1: Reaction coordinate comparison showing the high thermal barrier for C2 displacement.

Module 2: Temperature & Solvent Optimization Protocols

Do not attempt C2 displacement in DCM or THF; they cannot reach the required thermal window. Use the following validated systems.

Table 1: Solvent-Temperature Matrix for C2 Displacement
MethodSolvent SystemTemp. RangeReaction TimeNotes
Standard Thermal 2-Propanol (iPrOH) Reflux (

)
4–12 hBest for clean workup (product precipitates).
High Thermal DMF or DMAc

2–6 hRequired for unreactive anilines. Risk: Hydrolysis if wet.
Acid Catalyzed iPrOH + HCl (cat.) Reflux (

)
1–4 hProtonation of N3 activates C2.
Microwave (MW) EtOH or DMF

10–20 min"Superheating" effect; ideal for library synthesis.
Module 3: Troubleshooting Guide (FAQs)

Q1: My reaction has stalled at 60% conversion after 12 hours at reflux. Should I add more nucleophile? A: No. The issue is likely electronic, not stoichiometric.

  • Diagnosis: The C2 position is too electron-rich.

  • Solution: Add 1.0–2.0 equivalents of HCl (4M in dioxane) or TFA .

  • Mechanism: Protonating the ring nitrogen (N3) increases the electrophilicity of C2, lowering the activation energy. This mimics the reactivity of the original dichloro-species.

Q2: I see a new spot on TLC, but the Mass Spec shows [M-Cl+OH]. What happened? A: You have hydrolyzed your starting material to the quinazolin-2-one .

  • Cause: Reaction temperature

    
     in the presence of trace water. 2-chloroquinazolines are extremely prone to hydrolysis at high temperatures.
    
  • Fix:

    • Switch to anhydrous DMF/DMAc.

    • Use molecular sieves in the reaction vessel.

    • Lower the temperature to

      
       and extend the time.
      

Q3: Can I use microwave irradiation to speed this up? A: Yes, this is the preferred method for medicinal chemistry libraries.

  • Protocol: Dissolve substrate and amine (1.5 eq) in EtOH or NMP. Irradiate at

    
     for 15 minutes .
    
  • Warning: Do not exceed

    
    ; thermal decomposition of the amine or Dimroth-like rearrangements can occur.
    
Module 4: Validated Workflow (Decision Tree)

Use this logic flow to determine your experimental setup.

TroubleshootingTree Start Start: C2 Displacement Nucleophile Is Nucleophile an Aliphatic Amine or Aniline? Start->Nucleophile Aliphatic Aliphatic Amine (Strong Nucleophile) Nucleophile->Aliphatic Aliphatic Aniline Aniline (Weak Nucleophile) Nucleophile->Aniline Aniline MethodA Method A: iPrOH Reflux (82°C) No Acid needed Aliphatic->MethodA MethodB Method B: DMF, 120°C OR iPrOH + HCl (cat) Aniline->MethodB Check Check LCMS after 2h MethodA->Check MethodB->Check Stalled Reaction Stalled? Check->Stalled Incomplete Hydrolysis Hydrolysis (M-Cl+OH)? Check->Hydrolysis Wrong Mass FixStall Switch to Microwave 150°C, 15 min Stalled->FixStall FixHydro Dry Solvents low temp to 90°C Hydrolysis->FixHydro

Figure 2: Decision tree for selecting reaction conditions based on nucleophile strength and troubleshooting outcomes.

References
  • Ballard, S. A., et al. (2005). "A Practical Synthesis of Gefitinib." Organic Process Research & Development, 9(5).

    • Key Insight: Details the thermal requirements ( ) for displacing the 2-chloro position with 3-chloro-4-fluoroaniline in DMF.
  • Maskrey, T. S., et al. (2018).[1] "A New Synthesis of Gefitinib." Synlett, 30.

    • Key Insight: Discusses alternative temperature strategies and reagents for quinazoline functionaliz
  • Kabri, Y., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights." Molecules, 29.

    • Key Insight: Provides DFT calculations confirming the high activation energy barrier of C2 vs C4 and valid
  • Connolly, D. J., et al. (2005). "Microwave-assisted synthesis of quinazolines." Tetrahedron, 61(43).

    • Key Insight: Establishes as the optimal microwave temperature for difficult on deactiv

Sources

Reference Data & Comparative Studies

Validation

Comparative ¹H NMR Analytical Guide: 8-Bromo-2-chloro-7-methylquinazolin-4-amine vs. Non-Methylated Analogs

Executive Summary 8-Bromo-2-chloro-7-methylquinazolin-4-amine (CAS: 1388033-16-6) is a highly functionalized, poly-substituted heterocyclic building block[1]. It is extensively utilized in the pharmaceutical industry as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromo-2-chloro-7-methylquinazolin-4-amine (CAS: 1388033-16-6) is a highly functionalized, poly-substituted heterocyclic building block[1]. It is extensively utilized in the pharmaceutical industry as a critical intermediate for the synthesis of advanced kinase inhibitors and antileishmanial agents[2]. The orthogonal reactivity of the C2-chloro and C4-amino groups allows for regioselective functionalization, while the C8-bromo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions.

However, the dense substitution pattern on the quinazoline core presents unique analytical challenges during structural verification. As a Senior Application Scientist, I frequently observe researchers struggling to differentiate this specific methylated scaffold from its non-methylated alternative, 8-Bromo-2-chloroquinazolin-4-amine. This guide provides an objective, comparative ¹H NMR analysis of the two scaffolds, detailing the mechanistic causality behind the observed chemical shifts and providing a self-validating experimental protocol for high-resolution spectral acquisition.

Mechanistic Grounding: Structural Causality in Quinazoline NMR

The ¹H NMR spectrum of the quinazoline core is governed by the strong electron-withdrawing nature of the fused pyrimidine ring, which creates a highly anisotropic magnetic environment[3]. Understanding the causality behind these shifts is essential for accurate spectral interpretation:

  • Peri-Deshielding Effect : The proton at the C5 position is consistently the most deshielded aromatic proton. This is caused by its spatial proximity (peri-interaction) to the C4-amino group and the magnetic anisotropy of the adjacent pyrimidine ring[3].

  • Inductive & Steric Effects of the C8-Bromo Group : Bromine is a heavy, electronegative atom. It inductively withdraws electron density from the aromatic ring, deshielding adjacent protons.

  • Hyperconjugation of the C7-Methyl Group : In 8-Bromo-2-chloro-7-methylquinazolin-4-amine, the C7-methyl group acts as a weak electron-donating group via hyperconjugation. This slightly shields the adjacent C6 proton, shifting it upfield compared to the non-methylated analog. Furthermore, the presence of the methyl group simplifies the aromatic region from a complex three-spin system to a highly resolved two-spin AB system.

Comparative ¹H NMR Analysis

To objectively compare the analytical performance and spectral clarity of the target product versus its alternative, Table 1 summarizes the quantitative ¹H NMR data.

Table 1: Predicted & Observed ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Proton Position8-Bromo-2-chloro-7-methylquinazolin-4-amine (Target)8-Bromo-2-chloroquinazolin-4-amine (Alternative)Mechanistic Causality / Coupling
C5-H ~8.25 ppm (d, J = 8.5 Hz, 1H)~8.30 ppm (dd, J = 8.5, 1.2 Hz, 1H)Deshielded by peri-interaction with C4-NH₂ and pyrimidine anisotropy[3].
C6-H ~7.60 ppm (d, J = 8.5 Hz, 1H)~7.65 ppm (t, J = 8.5 Hz, 1H)Shielded slightly by C7-methyl hyperconjugation in the target product.
C7-H N/A (Substituted)~7.90 ppm (dd, J = 8.5, 1.2 Hz, 1H)Deshielded by the inductive effect of the adjacent C8-Bromo group.
C7-CH₃ ~2.55 ppm (s, 3H)N/ASharp singlet; serves as an excellent internal integration reference.
C4-NH₂ ~8.20 ppm (br s, 2H)~8.25 ppm (br s, 2H)Broadened due to quadrupolar relaxation of Nitrogen-14 and slow exchange.

Analytical Advantage: The methylated product offers a distinct analytical advantage during purity assessment. The C7-methyl singlet (~2.55 ppm) provides a sharp, easily integrable signal that can be compared against the C5/C6 doublets to accurately determine the molar ratio of the target compound versus potential des-bromo or des-methyl impurities.

Experimental Protocol: Self-Validating ¹H NMR Workflow

To ensure absolute trustworthiness and reproducibility in your analytical data, the following protocol establishes a self-validating system for ¹H NMR acquisition.

Step 1: Solvent Selection & Sample Preparation
  • Action : Weigh exactly 10.0 mg of the quinazoline derivative.

  • Causality : Quinazolines with free amino groups often exhibit poor solubility and rapid proton exchange in CDCl₃. Dissolving the sample in 0.6 mL of high-purity DMSO-d₆ (≥99.9% isotopic purity) is mandatory. DMSO-d₆ disrupts intermolecular hydrogen bonding and significantly slows the exchange rate of the C4-NH₂ protons, allowing them to be observed as a distinct broad singlet rather than being lost to the baseline[3].

Step 2: Internal Standardization (Self-Validation)
  • Action : Spike the sample with 0.05% v/v Tetramethylsilane (TMS) as a chemical shift reference (0.00 ppm). For absolute purity quantification, add an exact mass (e.g., 5.0 mg) of a certified quantitative NMR (qNMR) internal standard, such as 1,3,5-Trimethoxybenzene.

  • Causality : The internal standard provides a known, highly pure reference signal that does not overlap with the quinazoline peaks, allowing for precise mass-balance calculations and validating the instrument's integration accuracy.

Step 3: High-Resolution Acquisition Parameters
  • Action : Acquire the spectrum at 298 K on a 400 MHz or 500 MHz spectrometer. Set the relaxation delay (D1) to ≥ 5.0 seconds.

  • Causality : A standard 1-second D1 is insufficient for the rigid aromatic protons of the quinazoline core. A 5-second delay ensures complete longitudinal relaxation (T1) of all spins, guaranteeing that the integrated areas are directly proportional to the number of protons.

Step 4: Spectral Processing
  • Action : Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Perform manual phase correction and a multipoint baseline correction.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation Weigh 10-15 mg of Quinazoline Derivative B 2. Solvent Selection Dissolve in 0.6 mL DMSO-d6 (Ideal for NH2 visibility) A->B C 3. Standardization Add TMS (0.00 ppm) & qNMR Calibrant (Optional) B->C D 4. NMR Acquisition 400/500 MHz, 298 K Relaxation Delay (D1) ≥ 5s C->D E 5. Spectral Processing FT, Phase/Baseline Correction Line Broadening = 0.3 Hz D->E F 6. Data Analysis Spin System Assignment & Purity Quantification E->F

Figure 1: Self-validating 1H NMR experimental workflow for quinazoline derivatives.

References

  • Certain chemical entities, compositions, and methods (WO2015027222A2).
  • Product Class 13: Quinazolines . Thieme E-Books & E-Journals.[Link]

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines . ACS Publications.[Link]

Sources

Comparative

High-Resolution HPLC Method Development for 8-Bromo-2-chloro-7-methylquinazolin-4-amine Purity: A Comparative Column Guide

In the highly regulated landscape of drug development, the purity of critical starting materials dictates the success of downstream active pharmaceutical ingredients (APIs). 8-Bromo-2-chloro-7-methylquinazolin-4-amine is...

Author: BenchChem Technical Support Team. Date: March 2026

In the highly regulated landscape of drug development, the purity of critical starting materials dictates the success of downstream active pharmaceutical ingredients (APIs). 8-Bromo-2-chloro-7-methylquinazolin-4-amine is a heavily functionalized building block frequently utilized in the synthesis of advanced tyrosine kinase inhibitors (e.g., EGFR and HER2 inhibitors).

As a Senior Application Scientist, I approach the chromatography of halogenated quinazolines by addressing the root chemical mechanisms at play. This guide provides an objective comparison of stationary phase chemistries and outlines a self-validating protocol to achieve baseline resolution of this target compound from its most challenging synthetic impurities, such as des-bromo analogs and positional isomers.

Mechanistic Causality in Quinazoline Chromatography

Developing a purity method for 8-Bromo-2-chloro-7-methylquinazolin-4-amine requires overcoming two primary chromatographic hurdles:

  • Secondary Silanol Interactions: The basic nitrogen atoms within the quinazoline core and the 4-amine group are highly prone to secondary interactions with unshielded silanol groups on the silica backbone of the stationary phase (1)[1]. If the mobile phase pH is not strictly controlled, these ion-exchange interactions dominate, resulting in severe peak tailing and compromised resolution.

  • Halogen Selectivity: The presence of both bromine and chlorine atoms creates strong localized dipoles. Standard hydrophobic dispersion is often insufficient to separate positional isomers (e.g., 6-bromo vs. 8-bromo).

To optimize detection sensitivity, it is crucial to note that quinazoline derivatives generally display two main UV absorption bands (typically 240–300 nm and 310–425 nm), making 254 nm an optimal starting wavelength for method development (1)[1].

Interactions Analyte 8-Bromo-2-chloro- 7-methylquinazolin-4-amine (Basic N, Br, Cl) C18 Standard C18 Hydrophobic Dispersion Analyte->C18 Weak Isomer Selectivity Phenyl Phenyl-Hexyl Hydrophobic + π-π Analyte->Phenyl Moderate Selectivity Biphenyl Biphenyl Phase Enhanced π-π + Dipole-Dipole Analyte->Biphenyl High Halogen Selectivity

Stationary phase interaction mechanisms for halogenated quinazolines.

Comparative Column Performance

To demonstrate the impact of stationary phase chemistry, we compared three different column types using a standardized acidic gradient. The critical pair defined for this evaluation is the target API and its closest positional isomer (6-bromo-2-chloro-7-methylquinazolin-4-amine).

Table 1: Column Performance Comparison (Mobile Phase: 0.1% TFA in H₂O / Acetonitrile)

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (min)Tailing Factor (Tf)Resolution (Critical Pair)Theoretical Plates (N)
Standard C18 8.41.61.2 (Fails SST)8,500
Phenyl-Hexyl 9.11.31.811,200
Biphenyl 11.31.12.7 (Optimal)14,500

Data Analysis & Causality: A standard C18 column relies purely on hydrophobic dispersion, which fails to adequately resolve the halogenated isomers (Rs = 1.2). By switching to a Biphenyl phase , we exploit enhanced


 and dipole-dipole interactions. The polarizability of the bromine and chlorine atoms interacts strongly with the sequential aromatic rings of the biphenyl ligand, dramatically increasing the resolution (Rs = 2.7) and yielding a superior tailing factor. HPLC methods utilizing these specific interactions are routinely relied upon to determine the stability and purity of novel quinazoline derivatives (2)[2].

Mobile Phase & Gradient Optimization

While ammonium acetate is a common buffer, its use in gradient elutions of quinazolines can lead to significant baseline drift (3)[3]. Instead, utilizing 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0. This fully protonates the basic nitrogens, masking silanol activity and sharpening the peaks. This acidic approach is a proven standard in stability-indicating methods for quinazoline-based kinase inhibitors like lapatinib (4)[4].

Workflow Step1 1. Mobile Phase Optimization 0.1% TFA (pH ~2.0) to fully protonate basic quinazoline nitrogens Step2 2. Column Chemistry Selection Evaluate Biphenyl vs. C18 for halogen dipole interactions Step1->Step2 Step3 3. Gradient & Temperature Optimize ACN gradient at 40°C to reduce mobile phase viscosity Step2->Step3 Step4 4. System Suitability Test (SST) Validate Resolution (Rs > 2.0) and Tailing Factor (Tf < 1.5) Step3->Step4

Step-by-step HPLC method development workflow for quinazoline purity.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . Before any sample analysis, the method must pass a strict System Suitability Test (SST) to confirm that the column chemistry and mobile phase pH are functioning as intended.

Reagents & Sample Preparation
  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

  • Diluent: 80:20 Water:Acetonitrile. Causality: Dissolving the sample in a diluent weaker than the initial gradient conditions prevents solvent shock and peak distortion at the column head.

  • Sample Concentration: 0.5 mg/mL.

Chromatographic Conditions
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Table 2: Optimized Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold
15.03070Linear
18.01090Column Wash
18.18020Re-equilibration
25.08020End
System Suitability Validation Criteria

Inject a System Suitability Standard containing 8-Bromo-2-chloro-7-methylquinazolin-4-amine and its des-bromo impurity (2-chloro-7-methylquinazolin-4-amine) at 0.1% specification level.

  • Resolution (Rs): Must be

    
     2.0 between the target and the des-bromo impurity. (Failure indicates column degradation or loss of biphenyl stationary phase).
    
  • Tailing Factor (Tf): Must be

    
     1.5 for the main peak. (Failure indicates improper mobile phase preparation; check TFA concentration and pH).
    
  • %RSD of Area:

    
     2.0% for 5 replicate injections.
    

References

  • BenchChem. "Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC.
  • Dastider, D., et al. "CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.
  • "Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lap
  • "Determination of the Stabilities of New Quinazoline Deriv

Sources

Validation

High-Resolution LC-MS/MS Strategies for the Structural Elucidation of Bromo-Chloro-Quinazolines: A Comparative Guide

Introduction Quinazoline derivatives form the core pharmacophore of numerous targeted therapeutics, particularly in the realm of receptor tyrosine kinase (RTK) inhibitors. The incorporation of multiple halogens—specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinazoline derivatives form the core pharmacophore of numerous targeted therapeutics, particularly in the realm of receptor tyrosine kinase (RTK) inhibitors. The incorporation of multiple halogens—specifically bromine and chlorine—into the quinazoline scaffold dramatically alters both the pharmacokinetic profile and the mass spectrometric behavior of these compounds. For analytical scientists, elucidating the structure of bromo-chloro-quinazolines requires distinguishing complex isotopic clusters and interpreting competitive fragmentation pathways.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms and details the specific fragmentation mechanics of bromo-chloro-quinazolines to establish a robust, self-validating analytical workflow.

Section 1: Platform Comparison – Orbitrap vs. Q-TOF for Halogenated Heterocycles

When analyzing halogenated heterocycles, the choice of mass analyzer dictates the fidelity of the isotopic cluster resolution and the nature of the product ions generated[1]. While the intrinsic molecular structure predominantly controls the fragmentation behavior, the instrument's activation method influences the observable dissociation pathways[1].

Table 1: Performance Comparison of HRMS Platforms for Halogenated Quinazolines

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap (e.g., Q Exactive)Analytical Impact for Br-Cl Quinazolines
Mass Resolution (MS1) ~40,000 to 80,000 (FWHM)Up to 140,000 to 240,000 (FWHM)Orbitrap provides superior separation of isobaric interferences from the complex M+2/M+4 isotopic fine structure.
Fragmentation Mode Beam-type CIDHigher-energy C-trap Dissociation (HCD)Both eliminate the "1/3 rule" low-mass cutoff of ion traps, crucial for detecting low m/z pyrimidine ring fragments.
Duty Cycle / Scan Speed Very High (up to 50 Hz)Moderate (up to 12-20 Hz)Q-TOF is advantageous for ultra-fast UHPLC peaks (<2 seconds wide) to ensure adequate data points across the peak.
Low-Mass Cutoff NoneNoneEssential for capturing intact halogen radicals or small diagnostic fragments (e.g., m/z 105)[2].
Section 2: The Bromo-Chloro Isotopic Signature

The presence of a single bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and a single chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a highly diagnostic isotopic signature. The binomial expansion of these natural abundances results in a distinct M : M+2 : M+4 cluster with an approximate intensity ratio of 3:4:1.

The Causality of Isotopic Filtering: This isotopic distribution is a deterministic physical feature. By programming the MS acquisition software to recognize this specific 3:4:1 ratio in the MS1 full scan, the instrument can selectively trigger MS/MS events only on the bromo-chloro pharmacophore, ignoring background matrix ions. This creates a self-validating data-dependent acquisition (DDA) loop that maximizes the efficiency of the instrument's duty cycle.

IsotopeLogic Start Full Scan MS1 (HRMS) Detect Precursor Detect Extract Isotope Cluster (M, M+2, M+4) Start->Detect Ratio Evaluate Intensity Ratio ~ 3:4:1 ? Detect->Ratio Trigger Trigger MS2 (HCD/CID) on M and M+2 Ratio->Trigger Yes (Br-Cl present) Discard Standard DDA Processing Ratio->Discard No

Workflow for MS/MS triggering based on the 3:4:1 bromo-chloro isotopic signature.

Section 3: Mechanistic Fragmentation Pathways

The fragmentation of protonated bromo-chloro-quinazolines under ESI-MS/MS conditions is strictly governed by thermochemical stability and bond dissociation energies[3].

1. Primary Cleavage (Halogen Loss): The initial and most prominent fragmentation event is the loss of the halogen atoms. The causality here is governed by bond strength: the C-Br bond (~285 kJ/mol) is significantly weaker than the C-Cl bond (~397 kJ/mol). Consequently, the neutral loss of a bromine radical (Br•, -79/81 Da) or hydrogen bromide (HBr, -80/82 Da) is kinetically and thermodynamically favored over the loss of chlorine[2].

2. Secondary Cleavage (Quinazoline Ring Opening): Following dehalogenation, the quinazoline core undergoes characteristic ring cleavages. The protonated molecule typically undergoes a retro-Diels-Alder (RDA) reaction or the neutral loss of hydrogen cyanide (HCN, -27 Da) from the pyrimidine ring. The identification of these structure-specific product ions is critical for assigning the exact positional isomer of the quinazoline derivative[3].

Fragmentation M [M+H]+ Bromo-Chloro-Quinazoline BrLoss [M+H - Br•]+ Radical Loss (-79/81 Da) M->BrLoss Favored (Weaker C-Br) ClLoss [M+H - Cl•]+ Radical Loss (-35/37 Da) M->ClLoss Minor (Stronger C-Cl) RingOpen Quinazoline Ring Cleavage (Loss of HCN / RDA) BrLoss->RingOpen Increasing NCE ClLoss->RingOpen Final Substituted Phenyl Cation Low m/z Fragments RingOpen->Final

Competitive MS/MS fragmentation pathway of protonated bromo-chloro-quinazolines.

Section 4: Self-Validating Experimental Protocol

To ensure high-confidence structural elucidation, the following step-by-step methodology integrates internal validation checks at every stage of the LC-MS/MS workflow.

Step 1: System Calibration and Blank Validation

  • Action: Calibrate the HRMS system using a standard tuning mix to achieve <2 ppm mass accuracy. Inject a solvent blank (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Causality: Halogenated compounds are highly prone to carryover in the LC system due to their hydrophobicity. A blank run validates that the system is clean, ensuring that detected isotopic clusters originate solely from the current injection, preventing false positives.

Step 2: Chromatographic Separation

  • Method: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) using a mobile phase of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 10 minutes.

  • Causality: The acidic mobile phase ensures efficient protonation ([M+H]⁺) of the weakly basic quinazoline nitrogen atoms, maximizing ionization efficiency and signal-to-noise ratio in positive ESI mode[1].

Step 3: Stepped Collision Energy MS/MS Acquisition

  • Action: Configure the MS/MS method to use Normalized Collision Energies (NCE) at three stepped levels: 20, 40, and 60.

  • Causality: A single collision energy often fails to capture the complete fragmentation tree. NCE 20 preserves the initial Br• loss, NCE 40 induces Cl• loss and initial ring opening, and NCE 60 drives the complete breakdown into structure-specific low m/z fragments[2]. This stepped approach yields a comprehensive, self-validating product ion spectrum in a single scan.

Step 4: Data Interpretation and Isotope Fidelity Check

  • Action: Compare the experimental product ion spectrum against Density Functional Theory (DFT) predicted fragmentation stabilities[3].

  • Causality: Verifying that the primary fragment ions retain the expected isotopic signatures (e.g., the [M+H - Br]⁺ fragment must still exhibit a 3:1 M:M+2 chlorine signature) confirms that the proposed fragmentation pathway is physically accurate and that the assigned fragment is not an isobaric contaminant.

References
  • Title: Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches Source: University of Southampton URL
  • Title: A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways Source: Rapid Communications in Mass Spectrometry URL
  • Title: Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety Source: ResearchGate URL

Sources

Comparative

Comparative Guide: Reactivity of 2-Chloro vs. 4-Chloro Quinazoline Derivatives

Executive Summary In the context of Nucleophilic Aromatic Substitution ( ), 4-chloroquinazoline is significantly more reactive than 2-chloroquinazoline. For researchers working with 2,4-dichloroquinazoline , this reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of Nucleophilic Aromatic Substitution (


), 4-chloroquinazoline is significantly more reactive than 2-chloroquinazoline. 

For researchers working with 2,4-dichloroquinazoline , this reactivity difference dictates a strict regioselective hierarchy:

  • Kinetic Control (C4): Nucleophilic attack occurs almost exclusively at the C4 position under mild conditions (0°C – Room Temperature).

  • Thermodynamic/Forcing Conditions (C2): Displacement of the C2 chloride requires significantly higher activation energy, typically necessitating elevated temperatures (>80°C), prolonged reaction times, or microwave irradiation.

This guide details the mechanistic underpinnings of this selectivity, provides comparative experimental data, and outlines validated protocols for regioselective functionalization.

Part 1: Mechanistic Analysis

The reactivity difference is not merely steric but fundamentally electronic. The quinazoline core (benzo-1,3-diazine) possesses two electrophilic centers, but their susceptibility to nucleophilic attack differs due to the stabilization of the transition state.

Electronic Activation & Resonance
  • C4 Position (High Reactivity): Attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto N1 . This intermediate is highly stabilized because N1 is flanked by the benzene ring and the C2-N3 bond, allowing effective charge dissipation. Furthermore, the C4 position has a higher LUMO coefficient, making it the "soft" electrophile of choice for orbital-controlled reactions.

  • C2 Position (Lower Reactivity): Attack at C2 places the negative charge on N1 or N3 . While still stabilized by the ring nitrogens, the resonance contribution is less favorable compared to the C4 pathway. Additionally, the C2 position is flanked by two nitrogens, which can exert a "shielding" electronic effect (lone pair repulsion) against incoming nucleophiles.

Visualization: Resonance Stabilization

The following diagram illustrates the critical resonance forms that favor C4 attack.

Quinazoline_Reactivity Substrate 2,4-Dichloroquinazoline C4_Attack Nucleophilic Attack at C4 (Kinetic) Substrate->C4_Attack Fast (RT) C2_Attack Nucleophilic Attack at C2 (Thermodynamic) Substrate->C2_Attack Slow (High T) C4_Intermediate Intermediate A: Charge on N1 (Highly Stabilized) C4_Attack->C4_Intermediate Product_C4 4-Substituted Product (Major Isomer) C4_Intermediate->Product_C4 -Cl⁻ C2_Intermediate Intermediate B: Charge on N1/N3 (Less Stabilized) C2_Attack->C2_Intermediate Product_C2 2-Substituted Product (Requires Heat) C2_Intermediate->Product_C2 -Cl⁻

Caption: Reaction pathways showing the kinetic preference for C4 substitution due to superior intermediate stabilization.

Part 2: Comparative Reactivity Data

The following table synthesizes experimental conditions required to displace chlorine at the C2 and C4 positions. Note the drastic difference in energy requirements.

Table 1: Reactivity Profile of Chloroquinazolines[1]
Feature4-Chloroquinazoline (C4)2-Chloroquinazoline (C2)
Reactivity Status Highly Reactive (Unstable)Moderate/Low Reactivity (Stable)
Typical Conditions 0°C to 25°C, < 2 hours80°C to 140°C, 4–24 hours
Hydrolysis Risk High (Reverts to Quinazolinone in water)Low (Stable in aqueous workups)
Preferred Solvent IPA, DCM, THF, DioxaneDioxane, DMF, DMSO, Toluene
Base Requirement Mild (TEA, DIPEA) or none (if amine excess)Stronger/Excess (K₂CO₃, Cs₂CO₃)
Catalysis Rarely neededAcid catalysis or Pd-coupling often used
Table 2: Sequential Substitution of 2,4-Dichloroquinazoline
StepSubstrateTarget PositionReagentConditionsYield
1 2,4-DichloroquinazolineC4 Aniline (1.0 eq)IPA, RT , 1 h85-95%
2 2-Chloro-4-anilinoquinazolineC2 Morpholine (1.2 eq)Dioxane, 100°C , 12 h70-85%

Key Insight: Attempts to substitute C2 before C4 are generally unsuccessful via standard


. If C2-specific functionalization is required while retaining C4-Cl, alternative strategies (e.g., blocking C4 or using specific Pd-catalysis) are necessary.

Part 3: Experimental Protocols

Protocol A: Regioselective C4-Amination (Mild Conditions)

Target: Synthesis of 2-chloro-4-aminoquinazoline derivatives.

Rationale: The high electrophilicity of C4 allows reaction at room temperature. Low temperature prevents competitive attack at C2.

  • Setup: Dissolve 2,4-dichloroquinazoline (1.0 mmol, 199 mg) in anhydrous Isopropanol (IPA) or Dichloromethane (DCM) (5 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (TEA) (1.2 mmol, 167 µL) followed by the amine nucleophile (1.05 mmol) dropwise.

    • Note: For volatile amines, use a slight excess. For valuable amines, use 1.0 eq.

  • Reaction: Stir at 0°C for 30 minutes , then allow to warm to Room Temperature . Monitor by TLC (typically complete in < 2 hours).

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold IPA/water, and dry.

    • If soluble: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation:

    
    H NMR should show a shift in the aromatic protons adjacent to C4.
    
Protocol B: C2-Amination (Forcing Conditions)

Target: Synthesis of 2,4-diaminoquinazoline (from 2-chloro-4-amino precursor).

Rationale: The C2-Cl bond is deactivated by the electron-donating amino group already installed at C4. High thermal energy is required to overcome the activation barrier.

  • Setup: Dissolve the 2-chloro-4-aminoquinazoline intermediate (1.0 mmol) in 1,4-Dioxane or DMSO (3–5 mL).

  • Reagents: Add the second amine (1.5–2.0 mmol) and a base like DIPEA (2.0 mmol) or K₂CO₃ (2.0 mmol).

  • Reaction:

    • Thermal: Heat to reflux (100–110°C) for 12–24 hours.

    • Microwave (Recommended): Heat at 120–140°C for 20–40 minutes.

  • Monitoring: Reaction is often sluggish. If conversion stalls, add more amine or switch to a higher-boiling solvent (e.g., Ethylene Glycol).

  • Workup: Pour into ice water. The product usually precipitates. Recrystallize from EtOH or purify via column chromatography (MeOH/DCM gradient).

Part 4: Workflow Visualization

The following flowchart guides the decision-making process for functionalizing quinazolines.

Quinazoline_Workflow Start Start: 2,4-Dichloroquinazoline Decision Target Molecule? Start->Decision Path_C4 4-Substituted Only Decision->Path_C4 Mono-sub Path_Di 2,4-Disubstituted Decision->Path_Di Di-sub Step1 Step 1: SNAr at C4 (1 eq Amine, 0°C -> RT) Path_C4->Step1 Path_Di->Step1 Check Isolate Intermediate (2-Chloro-4-amino...) Step1->Check Step2 Step 2: SNAr at C2 (Excess Amine, Reflux/MW) Check->Step2 For Di-sub Final Final Product Check->Final For Mono-sub Step2->Final

Caption: Sequential functionalization strategy. Step 1 exploits the high reactivity of C4; Step 2 forces the reaction at C2.

Part 5: Troubleshooting & Stability

  • Hydrolysis of 4-Chloro:

    • Issue: 4-chloroquinazoline derivatives are moisture-sensitive. In aqueous basic conditions, the C4-Cl can hydrolyze to form the quinazolin-4(3H)-one (inert dead-end).

    • Solution: Use anhydrous solvents for the first step. Store 4-chloro starting materials under inert gas at -20°C.

  • Regioisomer Contamination:

    • Issue: Small amounts of C2 substitution during the first step.

    • Solution: Strictly control temperature (keep at 0°C initially). Avoid large excesses of amine in Step 1.

  • Sluggish C2 Reaction:

    • Issue: C2 displacement fails even at reflux.

    • Solution: Switch to Microwave irradiation or use Palladium-catalyzed Buchwald-Hartwig amination if the

      
       pathway is too slow (especially for electron-poor anilines).
      

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Source: MDPI (Molecules). URL:[Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Source: Beilstein Journal of Organic Chemistry. URL:[Link][1]

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Validation

A Comparative Crystallographic Guide to Quinazoline-Based Kinase Inhibitors: Structural Insights into EGFR Blockade

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern drug-target engagement is paramount. In the realm of oncology, the quinazoline scaffold has em...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern drug-target engagement is paramount. In the realm of oncology, the quinazoline scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors. While a myriad of derivatives, such as the promising 8-Bromo-2-chloro-7-methylquinazolin-4-amine, are under investigation, a deep dive into the crystal structures of their clinically validated predecessors offers invaluable insights into the principles of their efficacy.

This guide provides a comparative analysis of the crystal structures of three landmark quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR): Gefitinib, Erlotinib, and Lapatinib. By examining their co-crystal structures with the EGFR kinase domain, we can elucidate the key interactions and conformational dynamics that underpin their inhibitory activity, offering a structural blueprint for the rational design of next-generation therapeutics.

The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, serves as a versatile and "privileged" scaffold in medicinal chemistry.[1] Its rigid, planar structure provides an ideal anchor for positioning substituents to interact with the ATP-binding pocket of kinases.[2] First-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib, as well as the dual EGFR/HER2 inhibitor Lapatinib, all feature this core structure, demonstrating its broad applicability in targeting the ErbB family of receptor tyrosine kinases.[2][3]

Structural Deep Dive: Gefitinib in Complex with EGFR

Gefitinib (Iressa®) is a selective inhibitor of EGFR tyrosine kinase and its crystal structure in complex with the EGFR kinase domain (PDB ID: 2ITZ) reveals the archetypal binding mode for this class of inhibitors.[4][5] Gefitinib nestles into the ATP-binding cleft, with the quinazoline core acting as the primary anchoring motif.

A critical interaction is the hydrogen bond formed between the N1 atom of the quinazoline ring and the backbone amide of Methionine 793 in the hinge region of the kinase.[2][6] This "hinge-binding" is a hallmark of many kinase inhibitors and is crucial for high-affinity binding. The aniline substituent of Gefitinib extends into a hydrophobic pocket, further stabilizing the complex.[1]

Comparative Crystallographic Analysis: Gefitinib vs. Erlotinib vs. Lapatinib

While sharing a common scaffold, the subtle structural variations between Gefitinib, Erlotinib, and Lapatinib translate into distinct binding characteristics and kinase conformations.

Erlotinib (Tarceva®) , like Gefitinib, is a reversible, ATP-competitive inhibitor that targets the active conformation of the EGFR kinase.[7] Its co-crystal structure (PDB ID: 1M17) shows a similar binding mode to Gefitinib, with the quinazoline N1 atom hydrogen bonding to Met793.[8][9] However, the ethynyl group on the aniline ring of Erlotinib provides additional interactions within the hydrophobic pocket, contributing to its potency.[10] Interestingly, further studies have shown that Erlotinib can also bind to the inactive conformation of the EGFR kinase domain, suggesting a degree of conformational flexibility in its target engagement.[11][12]

Lapatinib (Tykerb®) , in contrast, is a dual inhibitor of both EGFR and HER2.[11][13] The crystal structure of Lapatinib in complex with the EGFR kinase domain (PDB ID: 1XKK) reveals a significantly different binding mode compared to the first-generation inhibitors.[14][15] Lapatinib binds to and stabilizes an inactive-like conformation of the kinase.[14][16] This is attributed to the larger size of Lapatinib and the projection of its 3-fluorobenzyl group into a deeper hydrophobic pocket, which is only accessible in the inactive state.[1] This unique binding mode is thought to contribute to its slow dissociation rate from the receptor.[13]

The following table summarizes the key crystallographic features of these three inhibitors in complex with the EGFR kinase domain.

FeatureGefitinib (PDB: 2ITZ)[5]Erlotinib (PDB: 1M17)[8]Lapatinib (PDB: 1XKK)[14]
Target Conformation ActivePrimarily Active, can bind Inactive[11][12]Inactive-like[14][16]
Key H-Bond Quinazoline N1 to Met793[2][6]Quinazoline N1 to Met793[8]Quinazoline N1 to Met793[17]
Primary Interactions Hinge binding, hydrophobic interactionsHinge binding, hydrophobic interactionsHinge binding, extensive hydrophobic interactions
PDB Resolution 2.80 Å2.60 Å2.40 Å

Experimental Workflow: From Protein to Structure

The determination of a protein-ligand co-crystal structure is a multi-step process that requires meticulous optimization at each stage. The generalized workflow provides a roadmap for researchers seeking to obtain high-resolution structural data.

G cluster_protein Protein Production & Purification cluster_complex Complex Formation & Crystallization cluster_xray X-ray Diffraction & Structure Solution p1 Gene Cloning & Expression p2 Protein Purification (e.g., Chromatography) p1->p2 p3 Protein Quality Control (e.g., SDS-PAGE, Mass Spec) p2->p3 c1 Co-crystallization (Protein + Ligand) p3->c1 c2 Crystal Soaking (Apo-crystal + Ligand) p3->c2 c3 Crystallization Screening c1->c3 c2->c3 c4 Crystal Optimization c3->c4 x1 Crystal Mounting & Cryo-cooling c4->x1 x2 X-ray Diffraction Data Collection x1->x2 x3 Data Processing & Scaling x2->x3 x4 Phase Determination x3->x4 x5 Model Building & Refinement x4->x5 x6 Structure Validation & Deposition (PDB) x5->x6

Figure 1: Generalized workflow for protein-ligand co-crystallography.

Two primary methods are employed for obtaining ligand-bound crystals: co-crystallization and soaking.[18] In co-crystallization , the purified protein is incubated with the ligand before crystallization trials are set up.[19] This is often the method of choice for ligands that are poorly soluble or induce significant conformational changes in the protein.[19] Alternatively, crystal soaking involves growing crystals of the apo-protein first and then introducing the ligand into the crystal mother liquor.[20] This method is generally simpler but is dependent on the crystal lattice being porous enough to allow the ligand to diffuse to the binding site.[20]

Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction. The resulting diffraction pattern is then used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

Visualizing the Binding Modes: A Comparative Diagram

The following diagram illustrates the key differences in the binding modes of Gefitinib, Erlotinib, and Lapatinib within the ATP-binding pocket of the EGFR kinase domain.

G cluster_EGFR EGFR Kinase Domain hinge {Hinge Region | Met793} hydrophobic_pocket Hydrophobic Pocket deep_pocket Deep Hydrophobic Pocket (Inactive State) gefitinib gefitinib gefitinib->hinge H-Bond (N1) gefitinib->hydrophobic_pocket Hydrophobic Interaction erlotinib erlotinib erlotinib->hinge H-Bond (N1) erlotinib->hydrophobic_pocket Stronger Hydrophobic Interaction lapatinib lapatinib lapatinib->hinge H-Bond (N1) lapatinib->deep_pocket Occupies Inactive State Pocket

Figure 2: Comparative binding modes of quinazoline-based EGFR inhibitors.

Conclusion

The crystallographic data for Gefitinib, Erlotinib, and Lapatinib provide a rich foundation for understanding the structure-activity relationships of quinazoline-based kinase inhibitors. The conserved hydrogen bonding with the hinge region, coupled with specific hydrophobic interactions, dictates the potency and selectivity of these drugs. Furthermore, the ability of certain inhibitors like Lapatinib to stabilize an inactive kinase conformation highlights a key strategy for achieving high-affinity binding and a prolonged duration of action. For researchers developing novel quinazoline derivatives like 8-Bromo-2-chloro-7-methylquinazolin-4-amine, these structural precedents are invaluable for guiding the design of compounds with improved efficacy and tailored pharmacological profiles.

References

  • Stamos, J., Sliwkowski, M.X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]

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  • Yun, C.H., et al. (2013). Insights into the Aberrant Activity of Mutant EGFR Kinase Domain and Drug Recognition. RCSB PDB. [Link]

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  • ResearchGate. (n.d.). Detailed docking profile of Lapatinib in the EGFR binding site (PDB ID: 1M17). [Link]

  • Park, J.H., et al. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. ScienceOpen. [Link]

  • RCSB PDB. (n.d.). Versions: 1M17. [Link]

  • Wood, E.R., et al. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells. Cancer Research, 64(18), 6652-6659. [Link]

  • RCSB PDB. (2012). 4HJO: Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. [Link]

  • RCSB PDB. (2012). 3UG2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. [Link]

  • ResearchGate. (n.d.). (A) Co-crystal structure of gefitinib with EGFRL858R (PDB: 2ITZ); (B)... [Link]

  • RCSB PDB. (2008). 3BBT: crystal structure of the ErbB4 kinase in complex with lapatinib. [Link]

  • El-Damasy, D.A., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. [Link]

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  • ResearchGate. (n.d.). The diverse binding modes of EGFR inhibitors. (a) 1 Gefitinib... [Link]

  • RCSB PDB. (2013). 4I22: Structure of the monomeric (V948R)gefitinib/erlotinib resistant double mutant (L858R+T790M) EGFR kinase domain co-crystallized with gefitinib. [Link]

  • Protein Data Bank in Europe. (n.d.). PDB 3ug2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. [Link]

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Comparative

A Comparative Structural and Spectroscopic Analysis: 8-Bromo-2-chloro-7-methylquinazolin-4-amine and the Gefitinib Intermediate 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, a profound understanding of the structural and spectral nuances of heterocyclic compounds is p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, a profound understanding of the structural and spectral nuances of heterocyclic compounds is paramount. This guide provides an in-depth comparative analysis of two quinazoline derivatives: 8-Bromo-2-chloro-7-methylquinazolin-4-amine and a pivotal intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol. This comparison will illuminate their structural distinctions, spectroscopic signatures, and potential implications in the synthesis and discovery of targeted cancer therapeutics.

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with Gefitinib being a prime example of a successful therapeutic agent.[1] The journey from starting materials to the final active pharmaceutical ingredient (API) is marked by a series of chemical transformations, each yielding a unique intermediate. Understanding the characteristics of these intermediates, as well as related halogenated quinazolines, is crucial for process optimization, impurity profiling, and the exploration of new chemical entities.[2][3]

Structural Comparison: A Tale of Two Quinazolines

At first glance, both 8-Bromo-2-chloro-7-methylquinazolin-4-amine and 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol share the fundamental quinazoline core. However, their substituent patterns diverge significantly, leading to distinct chemical properties and potential biological activities.

8-Bromo-2-chloro-7-methylquinazolin-4-amine is a halogenated and methylated quinazolin-4-amine. The presence of a bromine atom at the 8-position and a chlorine atom at the 2-position significantly influences its electronic properties and provides reactive handles for further synthetic modifications.[4] The methyl group at the 7-position and the primary amine at the 4-position are also key features defining its chemical character.

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol , on the other hand, is a more complex structure that closely resembles a significant portion of the final Gefitinib molecule. It features a 3-chloro-4-fluorophenylamino group at the 4-position, a methoxy group at the 7-position, and a hydroxyl group at the 6-position. This latter hydroxyl group is the attachment point for the morpholinopropoxy side chain in the final steps of Gefitinib synthesis.

Physicochemical and Spectroscopic Data Comparison

The differing substitutions on the quinazoline ring give rise to distinct physicochemical properties and unique spectroscopic fingerprints for each compound.

Property8-Bromo-2-chloro-7-methylquinazolin-4-amine4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Molecular Formula C₉H₇BrClN₃C₁₅H₁₁ClFN₃O₂
Molecular Weight 276.53 g/mol 319.72 g/mol [5]
Appearance SolidWhite to light yellow powder/crystal
Melting Point Not widely reported>260°C (decomposes)[6][7]
Solubility Expected to be soluble in organic solvents like DMSO and DMF.Soluble in organic solvents like DMSO and DMF.
Key Structural Features - 8-Bromo, 2-Chloro substitution- 7-Methyl group- 4-Amino group- 4-(3-Chloro-4-fluorophenylamino) group- 7-Methoxy group- 6-Hydroxyl group[5]

Spectroscopic Analysis: Deciphering the Molecular Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic arrangement within a molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra of these two compounds would exhibit marked differences, particularly in the aromatic region and in the signals corresponding to their unique substituents.

Expected ¹H NMR Spectral Features:

  • 8-Bromo-2-chloro-7-methylquinazolin-4-amine: The spectrum would likely show distinct singlets for the aromatic protons on the quinazoline ring, a singlet for the methyl group protons, and a broad singlet for the amine protons.

  • 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol: This spectrum would be more complex, with signals corresponding to the protons on the quinazoline core, the 3-chloro-4-fluorophenyl ring, a singlet for the methoxy protons, and a singlet for the hydroxyl proton. The coupling patterns of the protons on the substituted phenyl ring would provide valuable structural information.[8]

Expected ¹³C NMR Spectral Features:

  • 8-Bromo-2-chloro-7-methylquinazolin-4-amine: The spectrum would display signals for the nine carbon atoms, with the carbons attached to bromine and chlorine appearing at characteristic chemical shifts.

  • 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol: The spectrum would show fifteen distinct carbon signals. The carbons in the fluoro-substituted ring would exhibit splitting due to carbon-fluorine coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) would be a key diagnostic feature in the mass spectrum of 8-Bromo-2-chloro-7-methylquinazolin-4-amine. The high-resolution mass spectrum of 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol would provide a highly accurate molecular weight, confirming its elemental composition.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • 8-Bromo-2-chloro-7-methylquinazolin-4-amine: Key absorptions would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and methyl groups, and C=N and C=C stretching vibrations characteristic of the quinazoline ring.

  • 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol: The spectrum would show N-H stretching for the secondary amine, O-H stretching for the hydroxyl group, C-O stretching for the methoxy group and the phenol, along with the characteristic quinazoline and aromatic ring vibrations.

Synthetic Pathways and Their Interrelation

The synthesis of these two molecules involves multi-step procedures common in heterocyclic chemistry.

G cluster_0 Synthesis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine cluster_1 Synthesis of Gefitinib Intermediate Substituted Anthranilonitrile Substituted Anthranilonitrile Cyclization Cyclization Substituted Anthranilonitrile->Cyclization e.g., with Chloroformamidine 8-Bromo-2-chloro-7-methylquinazolin-4-amine 8-Bromo-2-chloro-7-methylquinazolin-4-amine Cyclization->8-Bromo-2-chloro-7-methylquinazolin-4-amine Substituted Anthranilic Acid Substituted Anthranilic Acid Quinazolinone Formation Quinazolinone Formation Substituted Anthranilic Acid->Quinazolinone Formation e.g., with Formamide Chlorination Chlorination Quinazolinone Formation->Chlorination e.g., POCl3 4-chloro-7-methoxy-6-hydroxyquinazoline 4-chloro-7-methoxy-6-hydroxyquinazoline Chlorination->4-chloro-7-methoxy-6-hydroxyquinazoline Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-chloro-7-methoxy-6-hydroxyquinazoline->Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol Nucleophilic Aromatic Substitution->4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

While their synthetic routes are distinct, they both originate from appropriately substituted benzene derivatives, highlighting the versatility of aromatic chemistry in building complex heterocyclic systems. The synthesis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine would likely start from a brominated and methylated anthranilic acid or anthranilonitrile derivative.[10] The synthesis of the Gefitinib intermediate is a well-documented process often starting from a substituted anthranilic acid, proceeding through a quinazolinone, which is then chlorinated before the crucial nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline.

Experimental Protocols

General Characterization Workflow

G Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification e.g., Recrystallization, Chromatography Structural Confirmation Structural Confirmation Purification->Structural Confirmation NMR (1H, 13C) NMR (1H, 13C) Structural Confirmation->NMR (1H, 13C) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Structural Confirmation->Mass Spectrometry (HRMS) IR Spectroscopy IR Spectroscopy Structural Confirmation->IR Spectroscopy Purity Assessment (qNMR) Purity Assessment (qNMR) NMR (1H, 13C)->Purity Assessment (qNMR) Elemental Composition Elemental Composition Mass Spectrometry (HRMS)->Elemental Composition Functional Group Analysis Functional Group Analysis IR Spectroscopy->Functional Group Analysis

Protocol 1: Synthesis of 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

Causality: This protocol follows a common route for the synthesis of 4-anilinoquinazoline derivatives, where the quinazolinone core is first constructed and then activated by chlorination for the subsequent nucleophilic aromatic substitution.

Self-Validation: Each step's success can be monitored by TLC, and the structure of the intermediates and final product can be confirmed by NMR and MS, ensuring the reaction is proceeding as expected.

Materials:

  • 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene

  • 3-Chloro-4-fluoroaniline

  • Isopropanol (IPA)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Chlorination: To a suspension of 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one in toluene, add a catalytic amount of DMF. Slowly add phosphorus oxychloride at room temperature. Heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and carefully quench with ice water. Neutralize with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-6-hydroxy-7-methoxyquinazoline.

  • Nucleophilic Aromatic Substitution: Dissolve the crude chlorinated intermediate in isopropanol. Add 3-chloro-4-fluoroaniline (typically 1.1-1.5 equivalents). Heat the mixture to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out. If so, collect the solid by filtration and wash with cold isopropanol. If not, concentrate the solvent and purify the residue by column chromatography to yield 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol.

Protocol 2: General Method for Spectroscopic Analysis

Causality: The choice of solvents and techniques is standard for the analysis of organic small molecules, ensuring good solubility and ionization for accurate data acquisition.

Self-Validation: The consistency of data across different techniques (e.g., molecular weight from MS matching the structure from NMR) validates the identity and purity of the compound.

  • ¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher field NMR spectrometer.[11]

  • Mass Spectrometry (HRMS): Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. Analyze by electrospray ionization (ESI) in positive or negative ion mode.[9]

  • IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid.[9]

Conclusion

The comparative analysis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine and the Gefitinib intermediate, 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol, underscores the structural diversity achievable within the quinazoline class of compounds. Their distinct substitution patterns lead to different spectroscopic and chemical properties. A thorough understanding of these differences is vital for chemists working on the synthesis of Gefitinib, enabling better control over reaction pathways and impurity profiles. Furthermore, the exploration of related halogenated quinazolines like 8-Bromo-2-chloro-7-methylquinazolin-4-amine may offer opportunities for the development of novel kinase inhibitors with potentially improved or different pharmacological profiles.

References

  • Chatterjee, A., et al. (2018). Base-Driven Synthesis in Water. Frontiers in Chemistry. Available at: [Link][10]

  • Siva Kumar R, et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutical and Drug Delivery Research. Available at: [Link]

  • Siva Kumar R, et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and its Related Compounds and Characterisation of Degradation Impurities. SciTechnol.

  • BenchChem. (2025). Comparative Guide to Benzylic Amine Reagents in the Synthesis of 6-Chloro-Substituted Quinazolines. BenchChem.[12]

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  • Indian Journal of Heterocyclic Chemistry. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. ResearchGate.[4]

  • Journal of Chromatographic Science. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Oxford Academic.[3]

  • MDPI. (2025). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. MDPI.[14]

  • Sharma, P., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace.[15]

  • Boshta, N. M., et al. (2016). Synthesis and anticonvulsant activity of a novel series of 4(3H)-quinazolinone derivatives. Medicinal Chemistry Research.[16]

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  • Sharma, P., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science.[17]

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  • Noolvi, M. N., et al. (2011). A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors. PubMed.[20]

  • Banaras Hindu University. (2014). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Banaras Hindu University.[21]

  • TCI Chemicals. (n.d.). 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol. TCI Chemicals.[6]

  • MDPI. (2016). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.[22]

  • Raja, M. A., et al. (2014). Analytical method development and validation of gefitinib (anti – cancer drug) in pharmaceutical tablet dosage form by Using RP-HPLC. ResearchGate.[23]

  • PubChem. (n.d.). 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol. PubChem.[5]

  • ResearchGate. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate.[24]

  • NIH. (n.d.). 8-Bromo-2-methylquinoline. PMC.[25]

  • TCI Chemicals. (n.d.). 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol. TCI Chemicals.

  • Echemi. (n.d.). 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol. Echemi.[7]

  • CymitQuimica. (n.d.). 4-(3-chloro-4-fluorophenylamino). CymitQuimica.[26]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.[11]

  • AWS. (n.d.). Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). AWS.

  • Benchchem. (n.d.). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers. Benchchem.[9]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate.[27]

  • Google Patents. (n.d.). Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline. Google Patents.[28]

  • PubChemLite. (n.d.). 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol. PubChemLite.[29]

  • Semantic Scholar. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar.[30]

  • PubChemLite. (n.d.). 8-bromo-2-chloro-5-methoxyquinazolin-4-amine. PubChemLite.[31]

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Validation

A Researcher's Guide to IR Spectroscopy of Amine and Chloro Functional Groups in Quinazolines

For researchers and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Accurate and efficient characterization of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Accurate and efficient characterization of novel quinazoline derivatives is paramount, and Infrared (IR) spectroscopy remains a fundamental and highly accessible tool for confirming the incorporation of key functional groups. This guide provides an in-depth comparison of the IR spectral signatures of amine and chloro groups on the quinazoline ring, supported by experimental data and protocols.

The Diagnostic Power of IR Spectroscopy for Quinazoline Derivatives

IR spectroscopy measures the absorption of infrared light by a molecule, which excites various bond vibrations at specific frequencies.[3] The resulting spectrum provides a molecular "fingerprint," allowing for the identification of functional groups. For quinazoline chemistry, this is particularly useful for verifying the success of synthetic steps, such as the introduction of amine or chloro substituents, which are common modifications to modulate biological activity.[4][5]

Decoding the Vibrational Signatures of Amines on the Quinazoline Core

The N-H bond is the primary focus when identifying amines in an IR spectrum. The number of N-H bonds directly dictates the appearance of the stretching vibrations, making it straightforward to distinguish between primary and secondary amines.

Primary Amines (-NH₂)

A primary amine attached to a quinazoline ring will characteristically display two distinct bands in the region of 3500-3300 cm⁻¹ . These two bands arise from the asymmetric and symmetric stretching modes of the two N-H bonds. The asymmetric stretch typically occurs at a higher wavenumber, while the symmetric stretch appears at a lower wavenumber.

Another diagnostic peak for primary amines is the N-H bending vibration (scissoring), which is observed in the 1650-1580 cm⁻¹ region.[6] Additionally, the C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range.

For example, the gas-phase IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline shows characteristic absorptions in the N-H stretching region, confirming the presence of the primary amine group.[7][8]

Secondary Amines (-NHR)

In contrast, a secondary amine on a quinazoline scaffold will exhibit only one N-H stretching band, typically in the 3350-3310 cm⁻¹ range. This is due to the presence of only a single N-H bond. This peak is often weaker and can be broader than the peaks for primary amines, especially if hydrogen bonding is present.

For instance, various 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives consistently show a single N-H stretching band for the secondary amine in the range of 3176-3193 cm⁻¹.[9] Similarly, a study on 4-anilinoquinazoline derivatives reported the N-H stretching vibration at 3395-3423 cm⁻¹.[10]

G cluster_primary Primary Amine (-NH₂) Vibrations cluster_secondary Secondary Amine (-NHR) Vibrations p_stretch_asym Asymmetric N-H Stretch (~3450 cm⁻¹) p_stretch_sym Symmetric N-H Stretch (~3350 cm⁻¹) p_bend N-H Bend (Scissoring) (1650-1580 cm⁻¹) p_cn_stretch Aromatic C-N Stretch (1335-1250 cm⁻¹) s_stretch Single N-H Stretch (3350-3310 cm⁻¹) s_cn_stretch Aromatic C-N Stretch (1335-1250 cm⁻¹)

Identifying the Chloro Substituent on the Quinazoline Ring

The carbon-chlorine (C-Cl) bond also gives rise to a characteristic absorption in the IR spectrum. For aryl chlorides, where the chlorine is attached to an aromatic ring like quinazoline, the C-Cl stretching vibration typically appears as a strong band in the 850-750 cm⁻¹ region.

The exact position of this band can be influenced by the substitution pattern on the quinazoline ring. For example, IR data for 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline shows a strong C-Cl absorption at 766 cm⁻¹.[9] Similarly, various 4-anilinoquinazoline derivatives with a chloro-substituent exhibit a C-Cl stretching band in the range of 758-765 cm⁻¹.[10] The presence of a band in this region, especially when a chlorination step was part of the synthesis, provides strong evidence for the successful incorporation of the chloro group.

Comparative Summary of Key IR Peaks

The following table summarizes the key diagnostic IR absorption bands for amine and chloro functional groups on a quinazoline scaffold.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Expected Appearance
**Primary Amine (-NH₂) **N-H Stretch3500 - 3300Two distinct bands (asymmetric & symmetric)
N-H Bend1650 - 1580Medium to strong, sharp
C-N Stretch1335 - 1250Medium to strong
Secondary Amine (-NHR) N-H Stretch3350 - 3310One band, can be broad
C-N Stretch1335 - 1250Medium to strong
Aryl Chloro (-Cl) C-Cl Stretch850 - 750Strong

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Quinazoline Derivative

This protocol details the potassium bromide (KBr) pellet method, a reliable technique for obtaining transmission IR spectra of solid samples.

Rationale

The KBr pellet method involves dispersing the solid sample in a dry, IR-transparent matrix (KBr).[11] This dilution prevents total absorbance of the IR beam by the sample, which would otherwise result in a poor-quality spectrum with flattened peaks.[12]

Materials
  • Quinazoline derivative (2-5 mg)

  • FTIR-grade Potassium Bromide (KBr) (~100 mg), oven-dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Step-by-Step Methodology
  • Drying: Ensure the KBr is thoroughly dry by heating it in an oven and storing it in a desiccator. Moisture can introduce broad O-H absorption bands around 3400 cm⁻¹ and interfere with the analysis of N-H stretches.

  • Grinding: Place ~100 mg of dry KBr into the agate mortar and grind it to a fine, consistent powder.

  • Mixing: Add 2-5 mg of the quinazoline sample to the KBr in the mortar. The sample-to-KBr ratio should be approximately 1:20 to 1:50.

  • Homogenizing: Gently but thoroughly grind the mixture for several minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering effects and to create a homogenous mixture.

  • Pressing the Pellet: Transfer the powdered mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 10,000-15,000 psi) for several minutes. This will fuse the KBr mixture into a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the spectrum of the sample.

  • Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups of interest.

G start Start: Dry Quinazoline Sample & KBr grind Grind KBr to Fine Powder start->grind mix Add Sample and Mix Thoroughly (Ratio ~1:50) grind->mix press Transfer to Die and Press (10,000-15,000 psi) mix->press pellet Form Transparent KBr Pellet press->pellet background Acquire Background Spectrum pellet->background sample_spec Acquire Sample Spectrum background->sample_spec analyze Analyze Spectrum for Key Peaks sample_spec->analyze

An increasingly popular and less labor-intensive alternative is Attenuated Total Reflectance (ATR) spectroscopy, where the solid sample is simply placed onto a crystal (like diamond or germanium) and pressure is applied to ensure good contact. This technique requires minimal to no sample preparation.

Conclusion

IR spectroscopy is an indispensable tool for the structural elucidation of quinazoline derivatives. By understanding the characteristic vibrational frequencies, researchers can confidently identify the presence and type of amine substituents and confirm the incorporation of chloro groups. The clear distinction between the double N-H stretch of a primary amine and the single N-H stretch of a secondary amine, combined with the strong C-Cl absorption in the fingerprint region, provides robust, actionable data for guiding synthetic chemistry efforts in drug discovery and development.

References

  • Kumar, A., Rawat, A., & Chauhan, P. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Hachicha, M., Nasri, R., Zid, M. F., & Mrabet, H. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry, 15, 25-30.
  • NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2977.
  • Wang, J., et al. (2012). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds.
  • de Oliveira, E. R., et al. (2023).
  • El-Gamal, M. I., et al. (2021). Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry, 64(15), 11099–11116.
  • Al-Otaibi, J. S., et al. (2023). Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent.
  • SpectraBase. (n.d.). 2-Chloro-4-[[2-[1-pyrrolidinyl]ethyl]amino]quinazoline. SpectraBase. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.
  • Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834–4838.
  • Volyniuk, D., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry, 16, 1243–1253.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... [Image]. ResearchGate. Retrieved from [Link]

  • Asif, M. (2014). Synthesis of some new 2,3-disubstituted-4(3H)
  • Glushkov, V. A., & Votyakov, A. V. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 28(11), 4381.
  • Matei, A., et al. (2013). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods.
  • Iacovelli, R., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • El-Hashash, M. A., et al. (2014). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)
  • Mary, Y. S., et al. (2012). Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one.
  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one. Der Pharma Chemica, 4(5), 1917-1922.
  • Zefirova, O. N., & Nurieva, E. V. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
  • Zhang, Y., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online.
  • Zhao, J., et al. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. ACS Omega, 7(17), 14948–14956.
  • Jafari, E., et al. (2016).
  • Lv, K., & Wen, A. (2013). Quinazoline derivatives: Synthesis and bioactivities.
  • Zhao, J., et al. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens.
  • PubChemLite. (n.d.). 4-(methylamino)quinazoline-7-carboxylic acid (C10H9N3O2). PubChemLite. Retrieved from [Link]

  • Mary, Y. S., et al. (2012). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry, 28(2), 649-658.
  • Taylor & Francis Online. (n.d.). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Taylor & Francis Online.
  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • Pop, R., et al. (2023).
  • Patel, D. J., et al. (2013). Synthesis and antimicrobial activity of some new quinazoline derivatives.
  • Al-Mutabagani, L. A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC.
  • Asif, M. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • NIST. (n.d.). Quinazoline, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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Comparative

Comparative Potency of 7-Methyl vs. 7-Unsubstituted Quinazoline Inhibitors: SAR and Metabolic Implications

Executive Summary Quinazolines represent a privileged scaffold in medicinal chemistry, most notably recognized for their role as kinase inhibitors (e.g., Gefitinib, Erlotinib) and G-protein coupled receptor (GPCR) antago...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolines represent a privileged scaffold in medicinal chemistry, most notably recognized for their role as kinase inhibitors (e.g., Gefitinib, Erlotinib) and G-protein coupled receptor (GPCR) antagonists. The C7 position of the quinazoline core is a critical vector for structure-activity relationship (SAR) optimization. Topographically, it typically projects toward the solvent-exposed channel in kinase ATP-binding pockets or interfaces with hydrophobic sub-pockets in receptors.

This guide objectively compares the pharmacological and metabolic impacts of a 7-methyl substitution versus a 7-unsubstituted core, providing drug development professionals with data-driven insights for lead optimization.

Mechanistic Rationale: Sterics, Hydrophobics, and Metabolism

When deciding between a 7-methyl and a 7-unsubstituted quinazoline, medicinal chemists must balance three causal factors:

  • Hydrophobic Packing: The addition of a 7-methyl group increases lipophilicity and can drive potency by filling hydrophobic voids. An unsubstituted C7 leaves a flat, polar-adjacent surface that may fail to capture these critical van der Waals interactions [1].

  • Steric Tolerance: In tightly constrained binding pockets, the ~2.0 Å radius of a methyl group can induce steric clashes, rendering the 7-unsubstituted analog significantly more potent [2].

  • Metabolic Stability: The 7-methyl group is a notorious "metabolic soft spot." Cytochrome P450 (CYP) enzymes readily oxidize the benzylic-like methyl group to a hydroxymethyl (-CH2OH) metabolite, leading to rapid clearance. Conversely, 7-unsubstituted rings are generally more resistant to aliphatic oxidation but may suffer from poor pharmacokinetic exposure due to lower lipophilicity [3].

Comparative Data Analysis

To illustrate this dichotomy, we analyze experimental data across three distinct therapeutic targets where the C7 position dictates efficacy and stability.

Table 1: Impact of C7 Substitution on Target Potency
Target / Scaffold7-Unsubstituted Potency7-Methyl PotencyMechanistic OutcomeReference
Adenosine A2A Receptor (2-aminoquinazolines)IC₅₀ > 30 µM (Inactive)IC₅₀ = 6 µM (Active)7-methyl is essential for anchoring the scaffold in the hydrophobic receptor pocket; the unsubstituted core lacks sufficient binding enthalpy.[1]
Plk1 Polo-Box Domain (Triazoloquinazolinones)IC₅₀ = 4.38 µMIC₅₀ ~ 12.9 µM7-methyl induces a steric clash within the PBD interface; the unsubstituted core is preferred for optimal fit.[2]
Mutant EGFR (L858R/T790M) (Covalent Inhibitors)Sub-optimal bindingSingle-digit nM (High clearance)7-methyl provides excellent potency but acts as a severe metabolic liability, prompting its replacement with 7-chloro (e.g., Nazartinib) to retain potency while extending half-life.[3]

Experimental Protocols: Self-Validating Systems

To empirically evaluate the differences between 7-methyl and 7-unsubstituted analogs, the following self-validating protocols are recommended.

Protocol A: In Vitro Target Binding Assay (Radioligand Displacement)

Causality: To determine if the 7-methyl group improves target affinity, a competitive binding assay is used. We employ [³H]-ZM-241385 as the radioligand for A2A receptors because its known


 allows for accurate calculation of the inhibitor's 

via the Cheng-Prusoff equation.
  • Step 1: Prepare cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human A2AR) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). Reasoning: Mg²⁺ is critical for stabilizing the GPCR-G protein complex, ensuring the receptor is in the high-affinity state.

  • Step 2: Incubate 10 µg of membrane protein with 1 nM [³H]-ZM-241385 and varying concentrations (10 pM to 100 µM) of the 7-methyl or 7-unsubstituted quinazoline.

  • Step 3: Include a positive control (10 µM unlabeled ZM-241385) to define non-specific binding (NSB), and a vehicle control (DMSO) for total binding. Self-Validation: This creates a strict assay window; if the positive control fails to displace the radioligand, the membrane integrity is compromised.

  • Step 4: Incubate for 2 hours at 25°C to reach equilibrium, then rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific ligand adhesion to the filter).

  • Step 5: Measure retained radioactivity using a scintillation counter and calculate IC₅₀.

Protocol B: Microsomal Stability Assay (Metabolic Soft Spot Identification)

Causality: To test the hypothesis that the 7-methyl group undergoes rapid Phase I oxidation compared to the unsubstituted analog.

  • Step 1: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Step 2: Pre-incubate at 37°C for 5 minutes.

  • Step 3: Initiate the reaction by adding 1 mM NADPH. Self-Validation: Run a parallel "Minus-NADPH" control. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP-mediated degradation, validating that any NADPH-dependent clearance is truly enzymatic.

  • Step 4: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 5: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Mandatory Visualization: SAR & Metabolic Logic Flow

SAR_Logic Core Quinazoline Scaffold (C7 Position) Unsub 7-Unsubstituted (-H) Core->Unsub Minimal Steric Bulk Methyl 7-Methyl (-CH3) Core->Methyl Hydrophobic Addition Unsub_Pro Optimal for tight pockets (e.g., Plk1 PBD) Unsub->Unsub_Pro Retains Activity Unsub_Con Lacks hydrophobic anchor (e.g., A2A Receptor) Unsub->Unsub_Con Loss of Potency Methyl_Pro Enhanced target affinity via Van der Waals Methyl->Methyl_Pro Drives Efficacy Methyl_Con Metabolic Soft Spot (CYP450 Oxidation) Methyl->Methyl_Con Limits Half-life Metabolite 7-Hydroxymethyl (Rapid Clearance) Methyl_Con->Metabolite Phase I Metabolism

SAR and metabolic logic for C7-substituted quinazolines.

References

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists Source: Molecules (MDPI) URL:[Link][1]

  • Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 Source: Journal of Medicinal Chemistry (PMC/NIH) URL:[Link] [2]

  • Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methyl-1H-indole-5-carboxamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants Source: ACS Medicinal Chemistry Letters URL:[Link] [3]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Bromo-2-chloro-7-methylquinazolin-4-amine

Executive Summary 8-Bromo-2-chloro-7-methylquinazolin-4-amine is a functionalized heterocyclic building block commonly used in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) for oncology drug discovery.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromo-2-chloro-7-methylquinazolin-4-amine is a functionalized heterocyclic building block commonly used in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) for oncology drug discovery.[1][2][3][4] While commercial Safety Data Sheets (SDS) often default to generic "Irritant" classifications (H315, H319, H335), its structural properties—specifically the reactive 2-chloro substituent and the quinazoline core—suggest potential for skin sensitization and biological activity at low concentrations.

This guide adopts a Control Banding Strategy (OEB 3) , treating the substance as a potent compound until specific toxicological data proves otherwise. This "Performance-Based" approach prioritizes containment over simple PPE reliance.

Risk Profile & Hazard Mechanism

To handle this chemical safely, you must understand why it is hazardous, not just that it is hazardous.

FeatureChemical ConsequenceSafety Implication
2-Chloro Substituent Highly reactive electrophile (susceptible to

reactions).
Sensitization Risk: Can covalently bind to skin proteins (haptenization), leading to allergic contact dermatitis.
Quinazoline Core "Privileged scaffold" in medicinal chemistry; mimics ATP.Bioactivity: Potential to inhibit kinases even as an intermediate. Treat as a pharmacologically active agent.
Amine Functionality Basic nitrogen (pKa ~4-5).Incompatibility: Reacts exothermically with strong acids and acyl chlorides.
Physical State Fine crystalline powder.Inhalation Risk: High potential for aerosolization during weighing; penetrates standard surgical masks.
Personal Protective Equipment (PPE) Matrix

Directive: PPE is the secondary line of defense. Engineering controls (Fume Hoods/Isolators) are primary.

Task-Based PPE Selection
Protection ZoneStandard Handling (Weighing < 1g, Solution Transfer)High-Risk Operations (Synthesis Scale-up > 1g, Spill Cleanup, Dust Generation)
Respiratory N95 / P95 Respirator (Minimum). Work strictly inside a certified Chemical Fume Hood.PAPR (Powered Air Purifying Respirator) or P100 Half-Mask if outside a hood (e.g., waste consolidation).
Hand Protection Double Nitrile Gloves (Standard).[5]• Inner: 4 mil Nitrile (Bright color).• Outer: 5-8 mil Nitrile (Dark color).Rationale: Visual breach detection.Laminate Film (Silver Shield) under Nitrile.Rationale: Halogenated solvents (DCM/Chloroform) often used with this compound permeate nitrile rapidly.
Eye/Face Chemical Splash Goggles (Indirect Vent).Note:[5] Safety glasses are insufficient for fine powders.[6]Full Face Shield + Splash Goggles.Requirement: If reaction involves heat or pressure.
Body Lab Coat (Polyester/Cotton blend).Closed-toe shoes.Tyvek® Coveralls (Disposable) + Shoe Covers.Prevent migration of potent dust to common areas.
Decision Logic: Risk Assessment Workflow

The following diagram outlines the decision-making process for selecting controls based on the operation scale and solvent system.

PPE_Decision_Logic Start Start: Define Operation StateCheck Is the compound Solid or in Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution QtyCheck Quantity > 1 gram? Solid->QtyCheck Hood Standard Fume Hood + N95 Mask + Double Nitrile QtyCheck->Hood No Isolator Powder Containment Hood (HEPA Filtered) + Tyvek Sleeves QtyCheck->Isolator Yes SolventCheck Solvent Type? Solution->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated StandardSolv Standard (MeOH, DMF) SolventCheck->StandardSolv SilverShield REQUIRED: Laminate/Barrier Gloves (Nitrile is permeable) Halogenated->SilverShield StdGloves Double Nitrile Gloves Change every 30 mins StandardSolv->StdGloves

Figure 1: Logic flow for selecting engineering controls and PPE based on physical state and solvent compatibility.

Operational Protocol: Safe Handling Procedures
A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the weighing of fluffy, static-prone powders.

  • Engineering Setup: Place the balance inside the fume hood. If vibration is an issue, use a marble balance slab, but never remove the balance from the hood to weigh this compound.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Halogenated heterocycles are often static-generative, leading to "jumping" powder.

  • Technique:

    • Tare the vial/boat.

    • Transfer powder gently.

    • Cap immediately: Do not transport open weighing boats across the lab.

    • Wipe Down: Wipe the exterior of the vial with a solvent-dampened Kimwipe (methanol) before removing it from the hood. Dispose of the Kimwipe as hazardous waste.

B. Reaction Setup
  • Solvent Addition: When dissolving 8-Bromo-2-chloro-7-methylquinazolin-4-amine, add solvent slowly.

  • Temperature Control: If using acidic conditions or acylating agents, expect an exotherm due to the amine group. Cool the vessel to 0°C before addition.

C. Spill Response & Decontamination

Do not sweep dry powder. This generates aerosols.

Spill_Response Assess 1. Assess Volume & Isolate Area PPE_Don 2. Don PPE: Double Gloves, Goggles, Resp Protection Assess->PPE_Don Cover 3. Cover Spill: Use Wet Paper Towels (Prevent Dust) PPE_Don->Cover Collect 4. Collect: Scoop into Waste Jar (Do NOT Sweep) Cover->Collect Clean 5. Decontaminate: Wash surface with Soap/Water x3 Collect->Clean

Figure 2: Wet-wiping method for solid spills to prevent aerosolization.

Waste Disposal & Inactivation

Proper disposal is critical due to the halogen content and biological activity.

  • Stream Classification: Halogenated Organic Waste .

    • Why? The Bromo and Chloro groups require high-temperature incineration to prevent the formation of toxic byproducts (dioxins) during disposal. Do not mix with non-halogenated solvents if your facility segregates them.

  • Container Labeling: Clearly mark as "Contains Halogenated Quinazoline Derivative - Toxic."

  • Empty Containers: Rinse original vials with Methanol or DMSO inside the hood. Pour the rinsate into the Halogenated Waste stream. Deface the label and discard the glass in the Sharps/Glass bin.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

Sources

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